molecular formula C7H8N2O2 B094792 Methyl 4-aminonicotinate CAS No. 16135-36-7

Methyl 4-aminonicotinate

Cat. No.: B094792
CAS No.: 16135-36-7
M. Wt: 152.15 g/mol
InChI Key: OCARFFAPQGYGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminonicotinate (CAS 16135-36-7) is a high-purity chemical compound supplied as a white to almost white powder. With a defined molecular formula of C 7 H 8 N 2 O 2 and a molecular weight of 152.15 g/mol, this compound is characterized by a melting point of 172-174 °C . It is soluble in methanol and should be stored sealed in a cool, dark, dry place at ambient temperatures, under inert gas for optimal stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. As an amino-substituted nicotinate ester, this compound serves as a versatile synthetic building block . The presence of both an amino group and an ester moiety on the pyridine ring makes it a valuable intermediate for synthesizing more complex molecules in medicinal chemistry and pharmaceutical research . Researchers utilize this compound in the development of potential pharmacologically active substances. Please handle with appropriate care. This material may cause skin and serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

methyl 4-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCARFFAPQGYGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343803
Record name Methyl 4-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16135-36-7
Record name Methyl 4-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-aminonicotinate fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-aminonicotinate: Core Properties and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional nature, comprising a pyridine core, a nucleophilic amino group, and a modifiable methyl ester, renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, reactivity, a validated synthetic protocol, and its applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Pyridine Scaffold

This compound (CAS RN: 16135-36-7) is a substituted pyridine derivative that has emerged as a crucial intermediate in the development of novel therapeutic agents. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for a phenyl ring to enhance solubility, modulate metabolic stability, and introduce hydrogen bonding capabilities through the ring nitrogen. The strategic placement of an amino group at the 4-position and a methyl carboxylate at the 3-position provides two orthogonal handles for chemical elaboration, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening. Its utility has been demonstrated in the synthesis of compounds targeting a range of diseases, including cancer, viral infections, and inflammation.

Core Physicochemical & Structural Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and development. This compound is typically a white to off-white crystalline solid, with key properties summarized below.[1][2]

Structural and Identification Data

G

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 16135-36-7[][4]
Molecular Formula C₇H₈N₂O₂[][4][5]
Molecular Weight 152.15 g/mol [][4][5]
IUPAC Name methyl 4-aminopyridine-3-carboxylate[2][][5]
Synonyms 4-Aminonicotinic Acid Methyl Ester, Methyl 4-aminopyridine-3-carboxylate[4]
Appearance White to almost white powder/crystal[1][2]
Melting Point 172-174 °C[1]
Boiling Point 288.7 °C (at 760 mmHg)[1][]
Solubility Soluble in Methanol[1]
pKa 7.04 (Predicted)[1]
InChI Key OCARFFAPQGYGBP-UHFFFAOYSA-N[2][]
Canonical SMILES COC(=O)C1=C(C=CN=C1)N[2][]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three key functional groups: the aromatic amino group, the methyl ester, and the pyridine ring.

  • Amino Group (C4-NH₂): This primary aromatic amine is a potent nucleophile and a key site for derivatization. It readily participates in standard amine chemistries such as acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones, and Sandmeyer-type reactions following diazotization. This functionality is crucial for extending the molecular framework and introducing diverse pharmacophores.

  • Methyl Ester (C3-CO₂Me): The ester group serves as a versatile handle for modification. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid (4-aminonicotinic acid), which can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, it can undergo transesterification or be reduced to the primary alcohol.

  • Pyridine Ring: The pyridine ring itself is electron-deficient, which influences its reactivity in aromatic substitution reactions. The nitrogen atom can act as a base or a nucleophile, allowing for N-alkylation or N-oxidation. The electronic nature of the ring, influenced by the electron-donating amino group and the electron-withdrawing ester group, directs the regioselectivity of further substitutions.

This trifunctional nature allows for a programmed, stepwise modification, making it an ideal scaffold for building combinatorial libraries for drug discovery programs.

Validated Synthesis Protocol: Boc-Deprotection

A common and highly efficient method for preparing this compound involves the acid-catalyzed deprotection of its N-Boc protected precursor, Methyl 4-((tert-butoxycarbonyl)amino)nicotinate. This approach is favored due to the stability of the Boc-protected intermediate and the clean, high-yielding nature of the deprotection step.

Rationale for Experimental Design

The use of a tert-butoxycarbonyl (Boc) protecting group is a strategic choice. It temporarily masks the nucleophilic amino group, preventing it from interfering with reactions intended for other parts of a molecule during a multi-step synthesis. Trifluoroacetic acid (TFA) is the reagent of choice for Boc removal because it is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate, generating gaseous isobutylene and carbon dioxide as byproducts, which are easily removed. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and solubilizes both the starting material and the resulting salt. The final basic wash with saturated sodium bicarbonate is critical to neutralize the excess TFA and liberate the free amine from its trifluoroacetate salt, ensuring the final product is isolated in its neutral form.

Experimental Workflow

G start Dissolve Boc-Protected Precursor in TFA/DCM react Stir at Room Temp (2 hours) start->react Initiate Deprotection concentrate1 Concentrate under Reduced Pressure react->concentrate1 Reaction Complete redissolve Redissolve in DCM concentrate1->redissolve Remove Solvents wash Wash with Saturated Sodium Bicarbonate redissolve->wash Prepare for Workup dry Dry over Anhydrous Sodium Sulfate wash->dry Neutralize & Purify concentrate2 Concentrate to Yield Final Product dry->concentrate2 Isolate Product

Step-by-Step Methodology
  • Step 1: Reaction Setup: Dissolve Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[1]

  • Step 2: Reaction: Stir the resulting solution at room temperature for 2 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Step 3: Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.[1]

  • Step 4: Aqueous Workup: Redissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]

  • Step 5: Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this procedure is exceptionally high (99.1%).[1]

  • Step 6: Characterization: Confirm product identity and purity via mass spectrometry (a molecular ion peak at m/z 153.1 is expected) and NMR spectroscopy.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating compounds with diverse biological activities. Its structural features are frequently found in molecules designed to interact with specific biological targets.

  • Oncology: The pyridine scaffold is integral to many kinase inhibitors. The amino and ester groups on this compound provide ideal anchor points for building molecules that can fit into the ATP-binding pocket of kinases, such as MNK1 and MNK2, which are implicated in cancer progression.[]

  • Metabolic Diseases: It has served as a starting material for the synthesis of glucokinase activators.[6] These compounds are being investigated as a potential therapeutic approach for type 2 diabetes by enhancing glucose sensing in pancreatic beta-cells.

  • Infectious & Inflammatory Diseases: The versatility of this scaffold allows for its incorporation into novel antiviral and anti-inflammatory agents.[7] Its ability to be readily functionalized enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against viral targets or inflammatory pathways.

  • Agrochemicals: Beyond pharmaceuticals, its derivatives are also explored in agrochemical research for the development of new pesticides and herbicides.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

Hazard Identification

Based on aggregated GHS data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral: May be harmful or toxic if swallowed.[5]

  • Skin Irritation: Causes skin irritation.[5][8]

  • Eye Irritation: Causes serious eye irritation.[5][8]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is noted to be air-sensitive and should be stored under an inert gas.[8]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists or if swallowed.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in research and development cannot be overstated. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and reliable building block. For drug development professionals and synthetic chemists, this molecule represents a versatile platform for the rational design and discovery of novel small-molecule therapeutics and other advanced materials. Its continued application in diverse synthetic programs underscores its fundamental role in modern chemistry.

References

  • Specifications of this compound. Capot Chemical. [Link]

  • This compound. MySkinRecipes. [Link]

  • Methyl 4-aminopyridine-3-carboxylate | C7H8N2O2. PubChem, National Center for Biotechnology Information. [Link]

  • Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]

  • Methyl 6-aminonicotinate | C7H8N2O2. PubChem, National Center for Biotechnology Information. [Link]

  • methyl nicotinate, 93-60-7. The Good Scents Company. [Link]

  • Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

  • methyl nicotinate. ChemBK. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. Unknown Source. [Link]

  • Methyl isonicotinate. Wikipedia. [Link]

Sources

Methyl 4-Aminonicotinate: A Pivotal Scaffold in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-aminonicotinate (CAS 16135-36-7) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

This compound (CAS 16135-36-7), systematically known as methyl 4-aminopyridine-3-carboxylate, is a high-value heterocyclic building block. Its structural utility lies in the ortho-disposition of a nucleophilic amino group (C4) and an electrophilic ester moiety (C3). This "push-pull" electronic configuration makes it an ideal precursor for constructing fused bicyclic systems, particularly pyrido[4,3-d]pyrimidines and 1,6-naphthyridines , which are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, MNK1/2). This guide details the optimized synthesis, reactivity profiles, and analytical characterization of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
CAS Number 16135-36-7
IUPAC Name Methyl 4-aminopyridine-3-carboxylate
Synonyms 4-Aminonicotinic acid methyl ester; 4-Amino-3-methoxycarbonylpyridine
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 172–174 °C
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Predicted) ~9.1 (Pyridine N), ~2.5 (Amino group - weak base)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended

Strategic Synthesis: Protocols & Causality

Primary Route: Fischer Esterification

The most robust method for generating this compound is the direct acid-catalyzed esterification of 4-aminonicotinic acid. This route is preferred over nucleophilic substitution of 4-chloronicotinates due to the lower cost of starting materials and cleaner impurity profiles.

Protocol:

  • Reagents: Suspend 4-aminonicotinic acid (1.0 eq) in anhydrous methanol (10–15 volumes).

  • Catalyst: Add concentrated H₂SO₄ (2.0–3.0 eq) dropwise at 0 °C. Note: The amino group acts as a proton sponge; excess acid is required to activate the carboxylic acid carbonyl.

  • Reflux: Heat to reflux (65 °C) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove methanol.

    • Dissolve residue in ice-water.

    • Neutralization: Carefully adjust pH to ~8 using saturated NaHCO₃ or 10% Na₂CO₃. Caution: Rapid CO₂ evolution.

    • Extraction: Extract with Ethyl Acetate (3x). The product is moderately polar; thorough extraction is necessary.

    • Purification: Recrystallize from EtOAc/Hexanes or column chromatography (DCM/MeOH gradient).

Alternative Route: Nucleophilic Aromatic Substitution (SɴAr)

For libraries requiring diverse ester groups, starting from methyl 4-chloronicotinate is advantageous. The chlorine at C4 is activated by the electron-withdrawing ester at C3 and the pyridine nitrogen.

Mechanism: Ammonia (or an amine source) attacks C4, displacing chloride via a Meisenheimer-like complex. This method is faster but requires handling the more expensive and irritating chloro-intermediate.

Synthesis Workflow Diagram[7]

SynthesisWorkflow Start1 4-Aminonicotinic Acid Reagent1 MeOH / H2SO4 (Reflux, 16h) Start1->Reagent1 Intermediate Protonated Intermediate Reagent1->Intermediate Neutralization Neutralize (NaHCO3) pH 8.0 Intermediate->Neutralization Product This compound (CAS 16135-36-7) Neutralization->Product Precipitation Start2 Methyl 4-chloronicotinate Reagent2 NH3 / EtOH (Sealed tube, 100°C) Start2->Reagent2 Reagent2->Product SnAr

Caption: Dual synthetic pathways. The blue path (Fischer Esterification) is preferred for scale-up; the red path (SnAr) allows for late-stage diversification.

Reactivity & Medicinal Chemistry Applications[8]

The core value of CAS 16135-36-7 is its ability to serve as a bidentate electrophile/nucleophile pair. The spatial proximity of the C4-amino and C3-ester groups allows for rapid cyclocondensation with one-carbon (C1) or two-carbon (C2) synthons.

Synthesis of Pyrido[4,3-d]pyrimidines

Reaction with formamide or guanidine yields the pyrido[4,3-d]pyrimidine scaffold, a bioisostere of quinazoline (e.g., Erlotinib).

  • Reagent: Formamide (excess) at 140–160 °C.

  • Product: Pyrido[4,3-d]pyrimidin-4(3H)-one.

  • Mechanism: Amine attacks formamide

    
     formamidine intermediate 
    
    
    
    intramolecular cyclization attacking the ester
    
    
    loss of MeOH.
Synthesis of 1,6-Naphthyridines

Condensation with ketones or beta-keto esters under Friedländer-type conditions yields 1,6-naphthyridines, often used in anti-infective and anti-tumor research.

Reactivity Map

ReactivityMap Center This compound (CAS 16135-36-7) Formamide + Formamide (160°C) Center->Formamide Guanidine + Guanidine HCl (NaOEt) Center->Guanidine BetaKeto + Ethyl Acetoacetate (Polyphosphoric Acid) Center->BetaKeto Prod1 Pyrido[4,3-d]pyrimidin-4(3H)-one (Kinase Scaffold) Formamide->Prod1 Cyclocondensation Prod2 2-Amino-pyrido[4,3-d]pyrimidin-4-one Guanidine->Prod2 Cyclization Prod3 1,6-Naphthyridin-2-one deriv. BetaKeto->Prod3 Friedländer-type

Caption: Divergent synthesis of fused heterocycles. The scaffold serves as a precursor for both pyrimidine-fused (green) and pyridine-fused (yellow) bicyclic systems.

Analytical Characterization

Validating the identity of this compound requires specific attention to the pyridine ring proton coupling constants and the ester signal.

NMR Interpretation (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 8.85 (s, 1H, H-2): Most deshielded singlet. Located between the pyridine nitrogen and the electron-withdrawing ester group.

    • δ 8.15 (d, J = 5.8 Hz, 1H, H-6): Doublet adjacent to the pyridine nitrogen.

    • δ 7.20 (br s, 2H, NH₂): Broad exchangeable singlet. Chemical shift varies with concentration and water content.

    • δ 6.65 (d, J = 5.8 Hz, 1H, H-5): Upfield doublet. The strong electron-donating effect of the C4-amino group shields this proton significantly.

    • δ 3.85 (s, 3H, OCH₃): Sharp singlet characteristic of the methyl ester.

Quality Control Parameters
  • HPLC Purity: >98% (detection at 254 nm).

  • Impurity Profile: Watch for 4-aminonicotinic acid (hydrolysis product, elutes earlier on Reverse Phase) and 4-chloronicotinate (if using SɴAr route).

Safety & Handling (GHS)

Signal Word: DANGER

Hazard ClassCodeStatement
Acute Toxicity (Oral) H301Toxic if swallowed.
Skin Irritation H315Causes skin irritation.[2][3]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2][3]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes. If swallowed, induce vomiting only if instructed by medical personnel.

  • Waste: Dispose of as hazardous organic waste (halogen-free).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (Contextual reference for kinase scaffold applications). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Aminonicotinic Acid Methyl Ester: From its Role in Natural Product Synthesis to Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-aminonicotinic acid methyl ester, a key heterocyclic building block. While the initial discovery of this compound is not extensively documented in readily available literature, its significance was highlighted in the early 1980s as a crucial starting material in the total synthesis of the toxic pyridine nucleoside, clitidine. This guide will delve into the synthetic pathways for 4-aminonicotinic acid and its methyl ester, provide a detailed experimental protocol for a modern synthetic approach, and present a thorough characterization of the final compound, including its spectroscopic data. Furthermore, the potential biological significance of this scaffold will be explored by examining the activities of related aminonicotinic acid derivatives, offering insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the 4-Aminonicotinic Acid Scaffold

4-Aminonicotinic acid and its derivatives are an important class of pyridine compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The parent acid is recognized as a key intermediate in the synthesis of therapeutic agents for cardiovascular and cerebrovascular diseases.[1] The strategic placement of the amino and carboxylic acid functionalities on the pyridine ring allows for a wide range of chemical modifications, making it a versatile scaffold for the development of novel bioactive molecules. Esters of aminonicotinic acids, in particular, have been investigated as potential prodrugs and modulators of various biological targets. For instance, derivatives of 6-aminonicotinic acid have been explored for their potential in treating pancreatic cancer, while other nicotinic acid derivatives are under investigation as inhibitors for type 2 diabetes.[2]

The "Discovery" of 4-Aminonicotinic Acid Methyl Ester in the Context of Natural Product Synthesis

The first notable appearance of 4-aminonicotinic acid methyl ester in the scientific literature is as a key starting material in the total synthesis of clitidine, a toxic nucleoside isolated from the poisonous mushroom Clitocybe acromelalga. In 1982, Konno, Hayano, Shirahama, and Matsumoto reported the structure elucidation and synthesis of clitidine.[1][3] Their synthetic strategy involved the condensation of 4-aminonicotinic acid methyl ester with a protected ribofuranosyl chloride to construct the pyridine nucleoside core.[1] This seminal work not only confirmed the structure of clitidine but also underscored the utility of 4-aminonicotinic acid methyl ester as a valuable building block in complex natural product synthesis.

Synthetic Strategies and Methodologies

The synthesis of 4-aminonicotinic acid methyl ester can be approached in two main stages: the preparation of the parent 4-aminonicotinic acid and its subsequent esterification.

Synthesis of 4-Aminonicotinic Acid: A Robust Four-Step Route

A well-documented and scalable synthesis of 4-aminonicotinic acid begins with the readily available starting material, isoquinoline.[1] This four-step process is outlined below:

Synthesis_of_4-Aminonicotinic_Acid Isoquinoline Isoquinoline Pyridine_dicarboxylic_acid 3,4-Pyridinedicarboxylic Acid Isoquinoline->Pyridine_dicarboxylic_acid Oxidation (HNO3-H2SO4) Pyridine_dicarboxylic_anhydride 3,4-Pyridinedicarboxylic Anhydride Pyridine_dicarboxylic_acid->Pyridine_dicarboxylic_anhydride Intramolecular Dehydration (Acetic Anhydride) Ammonolysis_product Nicotinic Acid Derivative Pyridine_dicarboxylic_anhydride->Ammonolysis_product Ammonolysis Aminonicotinic_acid 4-Aminonicotinic Acid Ammonolysis_product->Aminonicotinic_acid Hofmann Rearrangement

Figure 1: Synthetic pathway for 4-Aminonicotinic Acid from Isoquinoline.

  • Step 1: Oxidation of Isoquinoline: The synthesis commences with the oxidative cleavage of the benzene ring of isoquinoline to yield 3,4-pyridinedicarboxylic acid. The use of a mixture of nitric acid and sulfuric acid as the oxidant has been shown to be superior to potassium permanganate, with yields of up to 61% being reported.[1] This choice of reagents is advantageous for large-scale production due to cost-effectiveness and operational safety.

  • Step 2: Intramolecular Dehydration: The resulting dicarboxylic acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate an intramolecular condensation, forming 3,4-pyridinedicarboxylic anhydride.

  • Step 3: Ammonolysis: The anhydride is subsequently subjected to ammonolysis, where the ring is opened by ammonia to form a mixture of isomeric amido-acids.

  • Step 4: Hofmann Rearrangement: The final step involves a Hofmann rearrangement of the amido-acid. This reaction utilizes a reagent like bromine in the presence of a strong base to convert the amide functionality into a primary amine, yielding the desired 4-aminonicotinic acid. This classical rearrangement is a reliable method for the introduction of an amino group onto an aromatic ring.

Synthesis of 4-Aminonicotinic Acid Methyl Ester: A Modern Approach via Boc-Protection

While classical Fischer esterification, involving refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, is a viable method, a more modern and often cleaner approach involves the use of a protecting group. A reported synthesis utilizes a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which can be subsequently removed under acidic conditions.[4] This method offers excellent control and high yields.

Synthesis_of_4-Aminonicotinic_Acid_Methyl_Ester Boc_protected_acid Methyl 4-((tert-butoxycarbonyl)amino)nicotinate Deprotection Deprotection Boc_protected_acid->Deprotection TFA/DCM Final_product 4-Aminonicotinic Acid Methyl Ester Deprotection->Final_product Workup (aq. NaHCO3)

Figure 2: Synthesis of 4-Aminonicotinic Acid Methyl Ester via Boc-Deprotection.

The rationale for employing a Boc-protecting group strategy lies in its ability to prevent unwanted side reactions at the amino group during other synthetic transformations that might be planned for the molecule. The Boc group is stable under a variety of reaction conditions but can be readily and cleanly removed with mild acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This orthogonality makes it a preferred choice in multi-step syntheses.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of 4-aminonicotinic acid methyl ester from its Boc-protected precursor.[4]

Synthesis of 4-Aminonicotinic Acid Methyl Ester from Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

  • Reagents and Materials:

    • Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Dissolve methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) in a 1:1 (v/v) mixture of trifluoroacetic acid and dichloromethane.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

    • Redissolve the resulting residue in dichloromethane.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield 4-aminonicotinic acid methyl ester.

  • Self-Validation: The success of the synthesis can be validated at several stages. The deprotection can be monitored by TLC, where the product should have a different Rf value than the starting material. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its melting point.

Characterization and Data Presentation

The identity and purity of the synthesized 4-aminonicotinic acid methyl ester are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for 4-Aminonicotinic Acid Methyl Ester

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[5][]
Molecular Weight 152.15 g/mol [5][]
Appearance White to off-white solid[4][]
Melting Point 172-174 °C[4]
Solubility Soluble in methanol[4]
Mass Spectrum (GC-MS) m/z (relative intensity): 152 (M+), 120, 93[5]
Mass Spectrum (CI) m/z: 153.1 ([M+H]⁺)[4]
¹H NMR (Predicted) δ (ppm): ~3.8 (s, 3H, -OCH₃), ~6.7 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~8.5 (s, 1H, Ar-H), ~6.0 (br s, 2H, -NH₂)N/A
¹³C NMR (Predicted) δ (ppm): ~52 (-OCH₃), ~108 (C), ~110 (CH), ~145 (CH), ~150 (CH), ~155 (C), ~168 (C=O)N/A
IR Spectrum (Predicted) ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend), ~1580, 1480 (Ar C=C stretch)N/A

Potential Biological Activity and Future Directions

While specific biological studies on 4-aminonicotinic acid methyl ester are not extensively reported, the broader class of aminonicotinic acid derivatives has shown significant therapeutic potential.

  • Enzyme Inhibition: As a structural analog of nicotinic acid, 4-aminonicotinic acid and its esters could potentially interact with enzymes involved in NAD(P)H metabolism.[7] This suggests a possible role in modulating cellular redox processes.

  • Anticancer Activity: As previously mentioned, esters of 6-aminonicotinic acid have demonstrated antiproliferative activity in pancreatic cancer models.[2] The 4-amino isomer could exhibit similar or novel anticancer properties.

  • Cardiovascular Effects: Given that the parent acid is an intermediate for cardiovascular drugs, it is plausible that the methyl ester could serve as a valuable lead compound or prodrug in this therapeutic area.[1]

The synthesis of a library of derivatives based on the 4-aminonicotinic acid methyl ester scaffold and their subsequent screening in various biological assays could be a fruitful area for future research in drug discovery.

Conclusion

4-Aminonicotinic acid methyl ester, while not a widely known compound, holds a significant place in the history of natural product synthesis and represents a versatile scaffold for medicinal chemistry. Its synthesis, achievable through robust and scalable methods, provides a reliable source of this valuable building block. The characterization data, though not fully available in the public domain, can be reasonably predicted, and the available mass spectrometry data provides a solid basis for its identification. The potential for this class of compounds to exhibit a range of biological activities warrants further investigation and highlights the continued importance of fundamental heterocyclic chemistry in the quest for new therapeutic agents.

References

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of novel vasodilatory active nicotinate esters with amino acid function. PubMed. [Link]

  • Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]

  • Methyl 4-aminopyridine-3-carboxylate. PubChem. [Link]

  • 4-Pyridinecarboxylic acid, methyl ester. NIST WebBook. [Link]

  • Methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Link]

  • 4-Aminopyridine. NIST WebBook. [Link]

  • Methyl 4(methylamino)benzoate. NIST WebBook. [Link]

  • Therapeutic potential of nicotinic acid in erythromelalgia associated with Clitocybe acromelalga intoxication. ResearchGate. [Link]

  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]

  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. [Link]

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. [Link]

  • 4-(Methylamino)pyridine. PubChem. [Link]

  • Specifications of Methyl 4-aminonicotinate. Capot Chemical. [Link]

  • 13C-NMR spectrum of (4). ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 4. The Royal Society of Chemistry. [Link]

Sources

Methyl 4-aminonicotinate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 4-Aminonicotinate as a Building Block in Medicinal Chemistry

Executive Summary

This compound (CAS: 16135-36-7) serves as a critical bifunctional scaffold in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its ortho-amino ester motif positioned on an electron-deficient pyridine ring. This "push-pull" electronic system—comprising the electron-donating amino group at C4 and the electron-withdrawing methyl ester at C3—enables rapid access to fused bicyclic heterocycles, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines . These fused systems are bioisosteres of quinolines and quinazolines, respectively, offering improved solubility and distinct hydrogen-bonding vectors that are highly valued in kinase inhibitor and GPCR ligand design.

Structural Analysis & Reactivity Profile

The molecule acts as a masked electrophile-nucleophile pair. The C3-ester is susceptible to nucleophilic attack, while the C4-amino group acts as a nucleophile. This proximity allows for efficient heteroannulation reactions .

FeatureChemical NatureSynthetic Utility
Pyridine Nitrogen Basic, H-bond acceptorModulates pKa; key interaction point for kinase hinge binding.
C3-Methyl Ester ElectrophilePrecursor for amides, hydrazides, or hydroxymethyl groups. Participates in Claisen-type condensations.
C4-Amino Group Nucleophile (Vinylogous amide character)Participates in nucleophilic attacks on external electrophiles (e.g., isocyanates, aldehydes) to initiate cyclization.

Synthetic Versatility: The Divergent Toolkit

The primary application of this compound is the construction of fused heterocycles. The following diagram illustrates the divergent synthetic pathways available from this single building block.

G Start This compound (Scaffold) Naph 1,6-Naphthyridines (Kinase Inhibitors) Start->Naph + Diethyl Malonate (NaOEt, Reflux) Pyrido Pyrido[4,3-d]pyrimidines (KRAS/HCV Inhibitors) Start->Pyrido + Formamide/Guanidine (Cyclocondensation) Amide 4-Amino-N-substituted nicotinamides Start->Amide + Primary Amines (Direct Amidation)

Figure 1: Divergent synthesis pathways from this compound to key medicinal scaffolds.[1][2][3][4][5][6][7]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols synthesize the most common derivatives.

Protocol A: Synthesis of 1,6-Naphthyridin-2(1H)-ones

This reaction utilizes the condensation with active methylene compounds.

  • Reagents: this compound (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate a solution of sodium ethoxide (NaOEt).

    • Add this compound to the solution under N₂ atmosphere.

    • Dropwise add diethyl malonate over 15 minutes.

    • Reflux the mixture for 6–12 hours. Monitor via TLC (EtOAc:MeOH 9:1) for the disappearance of the starting ester.

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Dissolve the residue in minimal water and acidify to pH 4–5 with 2N HCl.

    • The product, ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate (tautomer dependent), will precipitate. Filter, wash with cold water, and dry.

  • Mechanism: The amino group attacks one ester of the malonate, followed by Dieckmann cyclization of the generated amide anion onto the nicotinate ester.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

This scaffold is a direct analogue of quinazolinone, a privileged structure in oncology.

  • Reagents: this compound (1.0 eq), Formamide (excess, acts as solvent and reagent).

  • Procedure:

    • Suspend this compound in formamide (10 volumes).

    • Heat the mixture to 180–190°C. Note: High temperature is required to drive the formation of the intermediate amide and subsequent dehydration.

    • Maintain temperature for 4–6 hours.

    • Cool to room temperature. The product often crystallizes directly from the solution upon cooling.

    • If no precipitate forms, dilute with ice-water.

    • Filter the solid and recrystallize from ethanol/DMF.

  • Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the pyrimidine C2-proton (~8.0–8.5 ppm).

Medicinal Chemistry Case Studies

Case Study 1: KRAS G12D Inhibitors

Recent research has highlighted the pyrido[4,3-d]pyrimidine scaffold as a potent core for KRAS G12D inhibitors.

  • Challenge: Targeting the GTP-pocket of KRAS is difficult due to high affinity for GTP.[5]

  • Solution: Researchers utilized the this compound derived core to create a rigid bicyclic system that positions substituents to interact with the Switch II pocket.

  • Outcome: Derivatives showed selective anti-proliferation in Panc1 cells (IC50 = 1.40 µM) [5].[5] The scaffold provided the necessary vectors to project a diazabicyclo-octane moiety towards Asp12/Gly60.

Case Study 2: Kinase Inhibitors (BCR & MNK)

The 1,6-naphthyridine core derived from this building block mimics the ATP-binding motif of quinolines but with altered polarity.

  • Application: Used in the design of MNK1/2 inhibitors for preventing eIF4E phosphorylation in cancer therapy.

  • Advantage: The nitrogen at position 6 (from the original pyridine) provides an additional hydrogen bond acceptor in the solvent-exposed region of the kinase pocket, improving solubility compared to the carbon-only quinoline analog.

Strategic Considerations

ParameterObservationRecommendation
Solubility The parent ester has moderate solubility. Fused products (naphthyridines/pyridopyrimidines) can be highly insoluble due to π-stacking.Introduce solubilizing groups (morpholine, piperazine) early, potentially by displacing the C4-amino group before cyclization if using a 4-chloro analog, or N-alkylation of the resulting lactam.
Metabolic Stability The pyridine ring is generally stable, but the C2 position (ortho to pyridine N) is susceptible to oxidative metabolism (aldehyde oxidase).Block the C2 position with small alkyl groups or halogens if metabolic clearance is high.
Purification Products of cyclization are often high-melting solids.Purification by precipitation/crystallization is preferred over chromatography for scale-up.

References

  • Moccia, M., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2019, 24, 4161.[4] Available at: [Link]

  • Royal Society of Chemistry. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.[6] J. Chem. Soc. C, 1969. Available at: [Link]

  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and KRAS Inhibitors. 2025.[6][8][9][10] Available at: [Link][1][2][11]

Sources

The Synthetic Heart of Discovery: A Technical Guide to the Biological Significance of Methyl 4-aminonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Starting Material

In the landscape of drug discovery and development, the true value of a chemical entity is often not in its inherent biological activity, but in its potential as a scaffold for innovation. Methyl 4-aminonicotinate is a prime exemplar of such a molecule. While its own pharmacological profile is not the subject of extensive research, its strategic placement of reactive functional groups on a pyridine core makes it a highly versatile and valuable starting material for the synthesis of a diverse array of biologically active compounds. This guide delves into the pivotal role of this compound as a foundational building block, exploring the synthesis, biological activities, and therapeutic potential of the molecules it helps create. For researchers, scientists, and drug development professionals, understanding the journey from this simple ester to complex, active pharmaceutical ingredients is key to unlocking new therapeutic avenues.

This compound: A Profile of a Versatile Precursor

This compound, also known as methyl 4-aminopyridine-3-carboxylate, is a stable, solid organic compound.[1][2] Its utility in organic synthesis stems from the presence of three key features: a pyridine ring, a primary amine, and a methyl ester. This combination allows for a wide range of chemical modifications, making it an ideal starting point for the construction of more complex molecular architectures.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance White to off-white solid[1]
CAS Number 16135-36-7[3]
Synthesis of this compound

An efficient synthesis of this compound is crucial for its application in drug discovery. A common and effective method is the Fischer esterification of 4-aminonicotinic acid.[4] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, and refluxing the mixture. The product can then be precipitated by neutralization with a weak base.

Experimental Protocol: Fischer Esterification of 4-Aminonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminonicotinic acid in a generous excess of methanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the suspension while stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

G cluster_0 Synthesis of this compound 4-Aminonicotinic_Acid 4-Aminonicotinic Acid Reflux Reflux 4-Aminonicotinic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Methyl_4-aminonicotinate This compound Reflux->Methyl_4-aminonicotinate Esterification G cluster_1 Synthesis of Clitidine Methyl_4-aminonicotinate This compound Condensation Condensation Methyl_4-aminonicotinate->Condensation Protected_Ribose 3,5-di-O-benzoyl-D-ribofuranosyl chloride Protected_Ribose->Condensation Protected_Clitidine Protected Clitidine Condensation->Protected_Clitidine Deprotection Deprotection Protected_Clitidine->Deprotection Clitidine Clitidine Deprotection->Clitidine

Caption: Synthetic pathway to the toxic nucleoside Clitidine.

Biological Activity: Toxicology of Clitidine

Clitidine exhibits significant toxicity. While detailed mechanistic studies are limited, its structural similarity to other nucleoside analogues suggests potential interference with nucleic acid and protein synthesis. The toxic effects of clitidine are potent, and it serves as a stark reminder of the powerful biological activities that can be accessed from the this compound scaffold. The toxicity of compounds like clitidine is often assessed through in vitro cytotoxicity assays.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., clitidine) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration. [5]

Antimicrobial Agents: The Rise of 4-Thiazolidinones

The nicotinic acid backbone, readily accessible from this compound, is a key component in the synthesis of a class of compounds known as 4-thiazolidinones, which have demonstrated significant antimicrobial activity. [6][7]The synthesis typically involves the conversion of the nicotinic acid derivative to a hydrazide, which is then condensed with an aldehyde to form a Schiff base. Cyclization of the Schiff base with thioglycolic acid yields the 4-thiazolidinone ring. [6] Biological Activity: Antimicrobial and Antifungal Properties

Derivatives of 4-thiazolidinones incorporating the nicotinic acid moiety have been shown to be effective against a range of bacteria and fungi. [6]The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 5a100150100
Derivative 5j2550100
Derivative 6d50100>1000
Derivative 6j10025500
Ampicillin100250-
Griseofulvin--500
(Data adapted from Patel & Shaikh, 2010)
[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Grow the microbial strain to be tested in a suitable broth medium to a specific turbidity, which corresponds to a known cell density.

  • Serial Dilution of Test Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

A Scaffold for Kinase Inhibition: The 4-Aminopyridine Core

The 4-aminopyridine structure, the core of this compound, is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. [8]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine scaffold, an isostere of the adenine core of ATP, can effectively compete with ATP for binding to the kinase active site. [9]While direct synthesis of a marketed kinase inhibitor from this compound is not widely reported, its structural motif is central to the design of many such drugs.

G cluster_2 Kinase Signaling and Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation Kinase_Cascade->Proliferation Promotes Inhibitor 4-Aminopyridine-based Inhibitor Inhibitor->Receptor Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Biological Activity: Kinase Inhibition

The effectiveness of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

  • Reaction Components: In a 96-well plate, combine the kinase, a suitable substrate (often a peptide or protein), and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase for a specific time to allow the phosphorylation of the substrate to occur.

  • Detection: Stop the kinase reaction and add a luminescent detection reagent. This reagent typically contains a luciferase that will produce light in proportion to the amount of ATP remaining in the well. The amount of light is inversely proportional to the kinase activity.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Future Perspectives: A Building Block for Combinatorial Chemistry and Drug Discovery

The true power of this compound lies in its potential for combinatorial chemistry. [10]Its three distinct points of chemical reactivity allow for the rapid generation of large and diverse libraries of compounds. By systematically varying the substituents at each of these positions, researchers can explore a vast chemical space to identify novel hits and optimize lead compounds for a multitude of therapeutic targets. The continued exploration of derivatives of this compound promises to yield new molecules with tailored biological activities, further solidifying its importance as a cornerstone of modern medicinal chemistry.

Conclusion

This compound is more than just a simple chemical; it is a gateway to a world of biological activity. While it may not be the final active ingredient, it is the indispensable starting point for the synthesis of molecules that can be toxic, antimicrobial, or have the potential to treat complex diseases like cancer. For the drug discovery professional, understanding the synthetic versatility and the biological potential unlocked by this unassuming scaffold is fundamental to the art and science of creating new medicines.

References

  • Kiricojevi], V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Available at: [Link]

  • Omari, M., et al. (2017). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 8(3), 637-646. Available at: [Link]

  • Konno, K., et al. (1982). Clitidine, a new toxic pyridine nucleoside from clitocybe acromelalga. Tetrahedron Letters, 23(51), 5347-5350. Available at: [Link]

  • Kaur, R., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(8), 6598-6608. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–765. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Bioinorganic Chemistry and Applications, 2014, 562489. Available at: [Link]

  • Tenore, A. (2023). Clonidine Toxicity. eMedicine. Available at: [Link]

  • Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-28. Available at: [Link]

  • Wang, D., et al. (2017). Design, synthesis, immunocytochemistry evaluation, and molecular docking investigation of several 4-aminopyridine derivatives as potential neuroprotective agents for treating Parkinson's disease. Bioorganic & Medicinal Chemistry, 25(14), 3746-3755. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

  • Liu, R., et al. (2017). Combinatorial Chemistry in Drug Discovery. Current Opinion in Chemical Biology, 38, 117-126. Available at: [Link]

  • Asif, M. (2014). A Review on Biological Activities of 4-Thiazolidinone Derivatives. Synthetic Communications, 44(12), 1645-1678. Available at: [Link]

  • Wu, P., et al. (2015). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances, 5(118), 97534-97555. Available at: [Link]

  • Momose, Y., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e1001. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Methyl 4-aminonicotinate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Methyl 4-aminonicotinate is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and NAD+ biosynthesis modulators. Its purification presents a specific challenge common to aminopyridines: the basic nitrogen atom interacts strongly with the acidic silanol groups of silica gel, leading to severe peak tailing and poor resolution.

This Application Note provides a robust, self-validating protocol for the isolation of this compound. Unlike generic guides, this protocol integrates a pre-chromatographic acid-base workup to minimize stationary phase saturation and utilizes an amine-modified mobile phase to ensure sharp peak shape.[1]

Chemo-Physical Profile & Analyte Analysis

Understanding the physicochemical behavior of the analyte is the prerequisite for successful separation.

PropertyValueChromatographic Implication
Molecular Weight 152.15 g/mol Small molecule; fast diffusion.[1]
Structure Pyridine w/ 4-amino & 3-esterAmphoteric character, but predominantly basic.[1]
pKa (Predicted) ~7.04 (Pyridine N)Critical: Will protonate on acidic silica (pH ~5), causing streaking.[1]
Solubility DCM, MeOH, EtOAcSoluble in polar organics; poor solubility in Hexanes.[1]
State Solid (MP: 172-174°C)Requires dry-loading for optimal resolution.[1]

Key Technical Insight: The 4-amino group is electron-donating, increasing the electron density on the pyridine ring compared to unsubstituted pyridine. However, the 3-methyl ester is electron-withdrawing. The net result is a molecule that is sufficiently basic to require a mobile phase modifier (Triethylamine or Ammonia) to mask surface silanols.

Pre-Purification Strategy: The "Self-Validating" Step

Expertise Note: Do not load crude reaction mixtures directly onto the column if possible. A specific acid-base extraction can remove up to 80% of neutral and acidic impurities, preserving the column's theoretical plates for the difficult separation of isomers.

Protocol:

  • Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Wash with 0.5 M HCl (3x). The product (basic) moves to the aqueous phase; neutral impurities remain in EtOAc.

  • Discard the organic layer.

  • Basify the aqueous layer to pH ~9-10 using Saturated NaHCO₃ or 1M NaOH .

  • Extract back into DCM (3x).

  • Dry over Na₂SO₄ and concentrate.

    • Validation: TLC of this concentrate should show a major spot with significantly reduced baseline noise compared to the crude.

Method Development: Thin Layer Chromatography (TLC)

Before committing to a column, the separation must be modeled on TLC.[2]

  • Stationary Phase: Silica Gel 60 F254.

  • Standard Mobile Phase: 50% EtOAc / 50% Hexanes.

    • Result: Likely streaking; Rf varies with concentration.

  • Optimized Mobile Phase: 2% Methanol / 98% DCM + 1% Triethylamine (TEA) .

    • Result: Sharp spot, Rf ~ 0.3 - 0.4.

  • Visualization:

    • UV (254 nm): Strong absorbance (Pyridine ring).

    • Ninhydrin Stain: Heats to a distinct color (Primary amine).

Automated Flash Chromatography Protocol

A. Column Configuration[3][4][5]
  • Stationary Phase: Spherical Silica Gel (20–40 µm). Irregular silica is acceptable but offers lower resolution.[1]

  • Sample Loading: Dry Load (Mandatory).

    • Procedure: Dissolve the pre-purified oil/solid in a minimum amount of DCM/MeOH. Add Celite 545 or Silica (ratio 1:2 sample:sorbent). Evaporate to a free-flowing powder.[1]

    • Why: Liquid loading a solid analyte often leads to precipitation at the column head, causing band broadening.

B. Mobile Phase System
  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA).

    • Note: Adding TEA to both solvents ensures the modifier concentration remains constant during the gradient, preventing baseline drift.

C. Elution Gradient[3]
  • Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 12g column).

  • Equilibration: 3 Column Volumes (CV) of Solvent A.

Step% Solvent BDuration (CV)Description
1 0%2 CVIsocratic hold to elute non-polar impurities.
2 0% → 5%10 CVShallow linear gradient.[1] Product typically elutes here.
3 5% → 10%5 CVFlush remaining polar components.[1]
4 10%3 CVFinal column wash.[1]
D. Detection & Collection
  • Wavelengths: 254 nm (Primary), 280 nm (Secondary).

  • Collection Threshold: Set to 10 mAU to avoid collecting baseline drift from the TEA.

Visualization of Workflow (Graphviz)

PurificationProtocol Crude Crude Reaction Mixture (Solid/Residue) AcidWash Acid-Base Workup (0.5M HCl Wash) Crude->AcidWash Dissolve in EtOAc Extraction Extraction & Concentration (DCM Layer -> Dry) AcidWash->Extraction Basify aq. layer Extract w/ DCM DryLoad Dry Loading (Adsorb on Celite/Silica) Extraction->DryLoad Evaporate Column Flash Column Chromatography (DCM:MeOH + 1% TEA) DryLoad->Column Solid Load Cartridge TLC_Check TLC Validation (UV + Ninhydrin) Column->TLC_Check Fraction Analysis PureProduct Pure this compound (White Solid) TLC_Check->PureProduct Pool & Concentrate

Caption: Step-by-step purification workflow emphasizing the critical acid-base pre-treatment and dry-loading technique.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Tailing / Streaking Acidic silanols interacting with pyridine nitrogen.[1]Increase TEA concentration to 2%. Ensure column was equilibrated with TEA-containing solvent.
Product Elutes Immediately Solvent too polar.Switch to a Hexane/Ethyl Acetate gradient (start 20% EtOAc) with 1% TEA.[1]
Co-elution with Impurities Overloading.[1]Reduce load to <1% of silica mass.[1] Switch from irregular to spherical silica (smaller particle size).
Yellow Fractions Pyridine oxidation products.[1]These are often highly polar.[1] Restrict gradient to max 5% MeOH to leave them on the column.

Safety & Handling (HSE)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[3]

  • Specific Toxicity: Aminopyridines can be neurotoxic (potassium channel blockers). Handle in a fume hood.

  • Solvent Safety: DCM is a volatile carcinogen; Methanol is toxic and flammable.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate.[1] PubChem. Link[3]

  • Reich, H. J. (2017). Chromatography Tips: Pyridines and Amines. University of Wisconsin-Madison Chemistry. Link

  • Boc Sciences. (2023). This compound Product Information and Safety Data.

Sources

Application Notes and Protocols for the N-acylation of Methyl 4-aminonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acylated 4-Aminonicotinates in Medicinal Chemistry

The N-acylation of methyl 4-aminonicotinate is a cornerstone transformation in the synthesis of a diverse array of biologically active molecules. The resulting N-acyl-4-aminonicotinate scaffold is a prevalent motif in numerous pharmaceutical agents, acting as a versatile intermediate in the development of novel therapeutics. The strategic importance of this reaction lies in its ability to introduce a wide range of functional groups onto the 4-amino position of the pyridine ring, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-acylation of this compound, detailing robust protocols and the underlying chemical principles.

Chemical Reactivity and Mechanistic Considerations

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and expulsion of a leaving group yields the stable amide product. The reactivity of the amino group in this compound is modulated by the electronic properties of the pyridine ring. While the amino group is activated by its direct attachment to the aromatic system, the overall electron-withdrawing nature of the pyridine ring and the methyl ester group can influence its nucleophilicity. Careful selection of the acylating agent and reaction conditions is therefore crucial for achieving high yields and purity.

Core Protocols for N-Acylation

Two primary and highly effective methods for the N-acylation of this compound are presented: the use of acyl chlorides and the application of carboxylic acids in conjunction with coupling agents.

Protocol 1: N-Acylation using Acyl Chlorides

This method is a classic and highly reliable approach for amide bond formation. Acyl chlorides are highly reactive electrophiles, ensuring a rapid and often high-yielding reaction. A base is typically required to neutralize the hydrochloric acid byproduct.[1]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., DCM, THF, or pyridine) B Add a base (e.g., triethylamine or pyridine) A->B C Cool the mixture in an ice bath (0 °C) B->C D Add the acyl chloride dropwise with stirring C->D E Allow the reaction to warm to room temperature and stir until completion (monitored by TLC) D->E F Quench the reaction (e.g., with water or aq. NaHCO3) E->F G Extract the product with an organic solvent F->G H Wash the organic layer, dry over Na2SO4, and concentrate G->H I Purify the crude product (e.g., by column chromatography or recrystallization) H->I cluster_activation Activation cluster_coupling Coupling A Carboxylic Acid C Active Ester Intermediate A->C + B Coupling Agent (e.g., EDC) B->C + E N-Acylated Product C->E + D This compound D->E +

Sources

Application Notes and Protocols for High-Throughput Screening of Methyl 4-aminonicotinate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid (Niacin), a fundamental B vitamin, exerts profound pharmacological effects at supraphysiological doses, most notably in the management of dyslipidemia.[1][2] Its therapeutic benefits are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A), which is expressed on adipocytes and immune cells like Langerhans cells.[1][3] The structural simplicity and proven biological activity of the nicotinic acid scaffold make it and its derivatives, such as Methyl 4-aminonicotinate, compelling starting points for drug discovery campaigns. Libraries of analogs built around this core structure hold the potential to yield novel modulators of GPR109A with improved therapeutic profiles or to uncover entirely new biological activities. Pyridine carboxylic acid isomers, the chemical class to which these compounds belong, are privileged structures found in a multitude of clinically successful drugs targeting a wide array of proteins, including kinases and other enzymes.[4]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a robust high-throughput screening (HTS) cascade for the discovery and characterization of novel bioactive analogs of this compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for assay selection, the importance of orthogonal validation, and the logic of a tiered screening approach. Our focus is on building a self-validating system that ensures data integrity and accelerates the identification of promising lead compounds.

Part 1: The Strategic Framework for Screening Aminonicotinate Analogs

A successful HTS campaign is not a single experiment but a multi-stage, decision-driven process.[1] The primary goal is to efficiently sift through a large library of compounds to identify a small number of confirmed "hits" with the desired biological activity.[5] For this compound analogs, a dual-pronged strategy is logical. The first prong will focus on the known pharmacology of the parent scaffold, targeting the GPR109A receptor. The second, parallel prong will employ a broader, target-agnostic or broad-spectrum targeted approach to discover novel activities, with a focus on protein kinases as a well-established target class for pyridine-containing molecules.[4]

This parallel and tiered approach ensures that we not only explore the expected biology but also remain open to serendipitous discoveries, maximizing the value of the compound library.

HTS_Cascade_Strategy cluster_0 Primary Screening Phase (10 µM Single-Point) cluster_1 Prong 1: GPR109A Target-Based Screening cluster_2 Prong 2: Novel Activity Discovery cluster_3 Hit Confirmation & Triage cluster_4 Secondary & Orthogonal Assays cluster_5 Lead Optimization Library This compound Analog Library Primary_GPCR Primary Assay: GPR109A (Gαi-coupled) cAMP Reduction Assay (HTRF) Library->Primary_GPCR Primary_Kinase Primary Assay: Generic Kinase Activity (ADP-Glo™) Library->Primary_Kinase Conf_GPCR GPCR Hit Confirmation (Fresh Compound) Primary_GPCR->Conf_GPCR Conf_Kinase Kinase Hit Confirmation (Fresh Compound) Primary_Kinase->Conf_Kinase Dose_Response_GPCR GPCR Dose-Response (EC50/IC50 Determination) Conf_GPCR->Dose_Response_GPCR Dose_Response_Kinase Kinase Dose-Response (IC50 Determination) Conf_Kinase->Dose_Response_Kinase Secondary_GPCR Orthogonal GPCR Assay (Calcium Mobilization via Gα16) Dose_Response_GPCR->Secondary_GPCR Secondary_Kinase Orthogonal Kinase Assay (Substrate Phosphorylation - AlphaLISA) Dose_Response_Kinase->Secondary_Kinase SAR Structure-Activity Relationship (SAR) Studies Secondary_GPCR->SAR Selectivity Kinase Panel Selectivity Screening Secondary_Kinase->Selectivity Selectivity->SAR

Caption: High-level overview of the proposed HTS cascade for this compound analogs.

Part 2: Assay Selection and Design: The "Why" Behind the "How"

The choice of assay technology is paramount to the success of an HTS campaign. It must be robust, reproducible, scalable, and, most importantly, biologically relevant to the target .[6] For our dual-pronged approach, we will select distinct, industry-standard assays that provide complementary information.

Prong 1: GPR109A Target-Based Screening

GPR109A is a Gαi-coupled receptor.[] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This biological event is the cornerstone of our primary assay design.

  • Chosen Technology: Homogeneous Time-Resolved Fluorescence (HTRF®)

    • Rationale: HTRF is a robust, bead-free, time-resolved fluorescence resonance energy transfer (TR-FRET) technology. Its key advantage is the "time-resolved" component, which involves a measurement delay that significantly reduces background fluorescence from compound auto-fluorescence and plastics, thereby increasing the signal-to-noise ratio.[8] This is critical in HTS where false positives can be a major issue. The assay is homogeneous ("mix-and-read"), which simplifies automation.[9]

    • Assay Principle: We will utilize a competitive immunoassay format. A cell line stably expressing human GPR109A is stimulated with a known agonist (e.g., nicotinic acid) in the presence of the test compounds. The resulting intracellular cAMP is then detected. The HTRF cAMP assay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high level of intracellular cAMP (agonist is inhibited by the test compound) leads to low FRET, while a low level of cAMP (agonist is active) results in high FRET.

GPR109A_Signaling_Pathway Compound Nicotinate Analog (Agonist) GPR109A GPR109A Receptor Compound->GPR109A Binds Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response cAMP->Response Decreased Level Leads to...

Caption: Simplified GPR109A signaling pathway leading to cAMP reduction.

Prong 2: Novel Activity Discovery - Kinase Inhibition

Given that the pyridine scaffold is common in kinase inhibitors, a broad-spectrum kinase assay is a prudent choice for discovering novel activities.[4]

  • Chosen Technology: ADP-Glo™ Kinase Assay

    • Rationale: Protein kinases universally catalyze the transfer of phosphate from ATP to a substrate, producing ADP.[10] The ADP-Glo™ assay is a universal luminescent assay that measures the amount of ADP produced, making it applicable to virtually any kinase.[11] Its high sensitivity and broad dynamic range are well-suited for primary screening. The "glow-type" luminescent signal is stable, providing flexibility for batch processing of plates.[12]

    • Assay Principle: The assay is a two-step process. First, the kinase reaction is performed with a generic kinase (e.g., PKA as a representative serine/threonine kinase or Src for tyrosine kinases), a suitable substrate, and ATP, in the presence of the test compounds. After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[11] Inhibitors will result in a lower luminescent signal.

Part 3: Experimental Protocols and Methodologies

The following protocols are designed for a 384-well plate format, which is standard for HTS. All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and reproducibility.

HTS Assay Validation: The Self-Validating System

Before embarking on a full-scale screen, every HTS assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[4] The key statistical parameter for this is the Z'-factor (Z-prime).[1]

  • Z'-Factor Calculation:

    • Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )

    • Where Mean_max and SD_max are the mean and standard deviation of the high signal control (e.g., no inhibitor/agonist), and Mean_min and SD_min are for the low signal control (e.g., potent known inhibitor/agonist).

    • Acceptance Criterion: An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5 .[1]

Protocol 1: GPR109A Primary HTS using HTRF® cAMP Assay
  • Principle: To identify compounds that either act as agonists of GPR109A or potentiate/inhibit its activation by a sub-maximal concentration of a known agonist.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human GPR109A.

    • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX.

    • Nicotinic Acid (positive control agonist).

    • Forskolin (to stimulate cAMP production).

    • HTRF® cAMP Dynamic 2 Kit (Cisbio).

    • 384-well, low-volume, white microplates.

  • Procedure:

    • Cell Plating: Seed GPR109A-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

    • Compound Addition: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 20 nL of test compounds from the library plates to the assay plates (final concentration 10 µM). Add positive (Nicotinic Acid) and negative (DMSO) controls to designated wells.

    • Agonist/Forskolin Addition: Add 5 µL of Assay Buffer containing Forskolin (to stimulate basal cAMP) and a sub-maximal (EC₂₀) concentration of Nicotinic Acid to all wells except the agonist control wells. To agonist control wells, add buffer with Forskolin only.

    • Incubation: Incubate the plates for 30 minutes at room temperature.

    • cAMP Detection:

      • Prepare the HTRF reagents according to the manufacturer's protocol.

      • Add 5 µL of the cAMP-d2 solution to each well.

      • Add 5 µL of the anti-cAMP Cryptate solution to each well.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Plate Reading: Read the plates on an HTRF-compatible reader, with excitation at 320 nm and simultaneous emission reads at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Normalize the data as a percentage of the control wells (e.g., 0% for full agonist response, 100% for inhibited response).

    • Identify hits as compounds that produce a signal > 3 standard deviations from the mean of the DMSO control wells.[1]

Protocol 2: Generic Kinase Primary HTS using ADP-Glo™
  • Principle: To identify compounds that inhibit the activity of a representative protein kinase by measuring the amount of ADP produced.

  • Materials:

    • Kinase: e.g., recombinant PKA catalytic subunit (Promega).

    • Substrate: e.g., Kemptide.

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • ATP solution (at the Kₘ concentration for the specific kinase).

    • Staurosporine (broad-spectrum kinase inhibitor, positive control).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well, low-volume, white microplates.

  • Procedure:

    • Reaction Mix Preparation: Prepare a master mix containing kinase, substrate, and any necessary co-factors in Kinase Buffer.

    • Compound Addition: Dispense 20 nL of test compounds (final concentration 10 µM) and controls into the assay plates.

    • Kinase Reaction Initiation: Add 2.5 µL of the reaction mix to each well. Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubation: Incubate for 60 minutes at room temperature.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Plate Reading: Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data as a percentage of inhibition relative to the high (DMSO) and low (Staurosporine) controls.

    • % Inhibition = 100 * ( (RLU_DMSO - RLU_Compound) / (RLU_DMSO - RLU_Staurosporine) )

    • Identify hits as compounds exhibiting >50% inhibition (or a threshold determined by a robust statistical method like Z-score).

Part 4: Hit Confirmation and Orthogonal Validation

Primary screen hits are merely "potential" hits. A rigorous confirmation and validation process is essential to eliminate false positives and build confidence in the results.

  • Hit Confirmation: Active compounds identified in the primary screen are "cherry-picked" from the library and re-tested under the same assay conditions to confirm their activity.[1]

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This is a critical step for prioritizing compounds for further study.

  • Orthogonal Assays: It is crucial to re-test the confirmed, potent hits in a secondary assay that has a different technology platform and/or readout. This ensures that the observed activity is not an artifact of the primary assay format (e.g., compound interference with light-based readouts).

  • For GPR109A Hits: An orthogonal assay could involve co-expressing GPR109A with a promiscuous G-protein like Gα₁₆ in a new cell line. Gα₁₆ activation leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator dye on an instrument like a FLIPR® (Fluorometric Imaging Plate Reader).

  • For Kinase Hits: A suitable orthogonal assay would be one that directly measures substrate phosphorylation instead of ADP production. An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice. In this format, a biotinylated substrate peptide and an antibody recognizing the phosphorylated version of that peptide are used. The antibody is conjugated to an AlphaLISA Acceptor bead, and streptavidin-coated Donor beads bind the biotinylated peptide. Kinase activity brings the beads into proximity, generating a strong luminescent signal.

Part 5: Data Presentation and Interpretation

Clear and concise data presentation is vital for decision-making. All quantitative data should be summarized in structured tables.

Table 1: Hypothetical HTS Campaign Summary

MetricGPR109A (cAMP) ScreenKinase (ADP-Glo) Screen
Library Size100,000100,000
Z'-Factor0.780.82
Primary Hit Rate (%)0.45%0.62%
Confirmed Hits310455
Hits with IC₅₀ < 1 µM2542
Hits Confirmed in Orthogonal Assay2135

Table 2: Profile of Top Confirmed Hits (Example Data)

Compound IDPrimary AssayIC₅₀/EC₅₀ (µM)Orthogonal AssayIC₅₀/EC₅₀ (µM)Notes
MNA-00123GPR109A (Agonist)0.15 (EC₅₀)GPR109A (Ca²⁺)0.21 (EC₅₀)Full agonist, potent
MNA-00456GPR109A (Antagonist)0.52 (IC₅₀)GPR109A (Ca²⁺)0.65 (IC₅₀)Competitive antagonist
MNA-07890Kinase (PKA)0.08 (IC₅₀)PKA (AlphaLISA)0.11 (IC₅₀)High potency, proceed to selectivity
MNA-10112Kinase (PKA)1.2 (IC₅₀)PKA (AlphaLISA)>20 (IC₅₀)Likely primary assay artifact

Conclusion

This application guide outlines a comprehensive, scientifically-grounded strategy for the high-throughput screening of this compound analogs. By employing a dual-pronged approach targeting both the known biology of the nicotinic acid scaffold (GPR109A) and a high-value target class for novel activities (kinases), researchers can maximize the potential for discovery. The emphasis on robust assay validation using the Z'-factor, followed by stringent hit confirmation and orthogonal testing, provides a self-validating workflow that ensures the integrity of the results. The detailed protocols for HTRF, ADP-Glo, and the principles of orthogonal AlphaLISA assays provide a practical roadmap for implementation. This strategic and rigorous approach will enable the efficient identification and prioritization of promising compounds, paving the way for the development of next-generation therapeutics.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Center for Biotechnology Information.[Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]

  • High-throughput screening (HTS). BMG LABTECH.[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.[Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.[Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information.[Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.[Link]

  • High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase. PubMed.[Link]

  • Nicotinic acid receptor subtypes and their ligands. PubMed.[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information.[Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology.[Link]

  • Hit Identification. Vipergen.[Link]

  • Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances. PubMed.[Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information.[Link]

  • Methyl 4-aminopyridine-3-carboxylate. PubChem.[Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Center for Biotechnology Information.[Link]

  • Long-lived lanthanide emission via a pH-sensitive and switchable LRET complex. Royal Society of Chemistry.[Link]

  • A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases. ACS Publications.[Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.[Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.[Link]

  • Lanthanide-Based Resonance Energy Transfer. University of Illinois Urbana-Champaign.[Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Royal Society of Chemistry.[Link]

  • Working principle of the AlphaLISA assay. ResearchGate.[Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.[Link]

  • High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar.[Link]

  • Kinase assays. BMG LABTECH.[Link]

  • Resonance Energy Transfer-Based Biosensors for Point-of-Need Diagnosis—Progress and Perspectives. MDPI.[Link]

  • High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed.[Link]

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science.[Link]

  • Luminescence Resonance Energy Transfer to Study Conformational Changes in Membrane Proteins Expressed in Mammalian Cells. National Center for Biotechnology Information.[Link]

  • Methyl 6-aminonicotinate. PubChem.[Link]

  • Methyl Nicotinate. PubChem.[Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Center for Biotechnology Information.[Link]

  • Implementing AlphaLISA™ SureFire® Ultra™ Technology. YouTube.[Link]

Sources

Application Notes and Protocols for the Use of Methyl 4-aminonicotinate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 4-Aminonicotinate Scaffold

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous therapeutic agents and its ability to engage in critical biological interactions.[1] Methyl 4-aminonicotinate, a bifunctional building block, offers a particularly attractive entry point into novel chemical space. Its strategic arrangement of a nucleophilic amine and a readily diversifiable ester group on a pyridine core allows for the rapid generation of dense and structurally diverse compound libraries. This application note provides detailed protocols and expert insights for leveraging this compound in parallel synthesis campaigns, focusing on robust and scalable amide coupling and cross-coupling reactions.

The inherent polarity and potential for hydrogen bonding conferred by the pyridine nitrogen can enhance the aqueous solubility and bioavailability of derivative compounds, addressing key challenges in drug development.[1] Furthermore, the methyl group, while seemingly simple, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect.[2] By providing reliable methods for the derivatization of this compound, we empower researchers to systematically explore this valuable chemical space.

Core Applications in Library Synthesis

This compound is an ideal substrate for two primary, high-throughput diversification strategies:

  • Amide Library Synthesis: The exocyclic amine at the 4-position serves as a handle for amide bond formation with a vast array of commercially available carboxylic acids. This approach allows for the systematic exploration of the chemical space around the pyridine core.

  • Cross-Coupling for Core Modification: While the amino group can be used for coupling, it is also possible to first modify the pyridine core through reactions like the Suzuki-Miyaura coupling, assuming an appropriately functionalized (e.g., halogenated) precursor to this compound is used. This allows for the introduction of aryl or alkyl groups to the pyridine ring itself.

This guide will focus on providing a detailed protocol for the parallel synthesis of an amide library from this compound.

Visualizing the Parallel Synthesis Workflow

The following diagram illustrates a typical workflow for the parallel synthesis of an amide library starting from this compound.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving A This compound Stock Solution D Dispense Reagents into 96-well Reaction Block A->D B Carboxylic Acid Library (in solution) B->D C Coupling & Base Reagent Stock Solutions C->D E Reaction Incubation (e.g., overnight at RT) D->E F Parallel Quenching & Liquid-Liquid Extraction E->F G Evaporation & Reconstitution F->G H High-Throughput Purification (e.g., preparative LC-MS) G->H I QC by LC-MS H->I J Compound Library Plating & Archiving I->J Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Product Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 + Base R-B(OR)2->Transmetalation Ar-X Ar-X (e.g., Methyl 4-halonicotinate) Ar-X->Oxidative Addition

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Conclusion and Best Practices

This compound is a powerful and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this application note provide a robust starting point for high-throughput amide synthesis. For successful library generation, the following best practices are recommended:

  • Reagent Quality: Use high-purity starting materials and anhydrous solvents to ensure high reaction conversion and minimize side products.

  • Automation: Employ automated liquid handlers for reagent dispensing to improve accuracy, precision, and throughput.

  • In-Process Control: For library synthesis, it is often beneficial to perform a small-scale trial with a representative set of building blocks to optimize reaction conditions before committing to the full library.

  • Data Management: Utilize a robust laboratory information management system (LIMS) to track starting materials, reaction conditions, and analytical data for each library member.

By adhering to these principles and protocols, researchers can effectively utilize this compound to accelerate their drug discovery efforts.

References

  • Study on synthesis of 4-Aminonicotinic acid. (2025). ResearchGate. [Link]

  • Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. (n.d.). PubMed. [Link]

  • Automated and Parallel Amide Synthesis. (n.d.). CiteDrive. [Link]

  • Automated and Parallel Amide Synthesis. (2020). ResearchGate. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Universitat de Barcelona Dipòsit Digital. [Link]

  • A Versatile Approach to the Solution-Phase Combinatorial Synthesis of Substituted Pyridines: The Cobalt-Catalyzed. (1999). American Chemical Society. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). PubMed. [Link]

  • Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene. (2014). PubMed. [Link]

  • Practical methylation of aryl halides by Suzuki-Miyaura coupling. (2025). ResearchGate. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses Procedure. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Chemistry Portal. [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Methyl 4-aminopyridine-3-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. [Link]

  • Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (n.d.). PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

  • Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. (2013). UCL Discovery. [Link]

Sources

Application Note: Structural Elucidation and MS/MS Fragmentation Protocols for Methyl 4-aminonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive protocol for the structural confirmation and quantification of Methyl 4-aminonicotinate (CAS 16135-36-7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the specific "ortho-effect" fragmentation mechanism that distinguishes this compound from its positional isomers, providing a robust method for drug development workflows where this intermediate is critical.

Introduction

This compound is a vital pharmacophore in the synthesis of kinase inhibitors and other heterocyclic therapeutics. In synthetic pathways, distinguishing the 4-amino isomer from the 2-amino or 6-amino regioisomers is essential for quality control.

While standard MS1 analysis yields a protonated molecular ion


 at m/z 153, it fails to differentiate isomers. This application note leverages the unique ortho-effect  interaction between the C3-ester and C4-amino groups to provide a self-validating MS/MS fragmentation fingerprint.

Experimental Protocol

Reagents and Chemicals
  • Target Analyte: this compound (MW 152.15 g/mol ).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA), 98%+ purity.

Sample Preparation
  • Stock Solution: Dissolve 1.52 mg of this compound in 10 mL of 50:50 ACN:Water to achieve a 1 mM (approx. 152 µg/mL) stock.

  • Working Standard: Dilute stock 1:100 in Mobile Phase A to achieve ~1.5 µg/mL for tuning.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS/MS Conditions

System: Triple Quadrupole Mass Spectrometer (QqQ) coupled to UHPLC.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)Retains polar basic amines while maintaining peak shape.
Mobile Phase A Water + 0.1% Formic AcidProton source for

generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 0-1 min: 5% B; 1-6 min: 5%

95% B; 6-8 min: 95% B.
Rapid elution of polar ester.
Ion Source Electrospray Ionization (ESI) Positive (+)Basic amine ensures high ionization efficiency.
Capillary Voltage 3500 VStandard positive mode setting.
Drying Gas 300°C at 10 L/minEnsures complete solvent evaporation.
Workflow Diagram

The following diagram illustrates the logical flow from sample injection to data acquisition.

LCMS_Workflow Sample Sample Prep (1.5 µg/mL) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (+) (Protonation) LC->ESI Q1 Q1 Filter (Select m/z 153.1) ESI->Q1 [M+H]+ CC Collision Cell (CID with N2) Q1->CC Q3 Q3 Filter (Select m/z 121.0, 93.0) CC->Q3 Fragments Detector Detector (Ion Counting) Q3->Detector

Figure 1: LC-MS/MS Data Acquisition Workflow.

Results & Interpretation: The Ortho-Effect Mechanism

Mass Spectrum Analysis

The interpretation of the mass spectrum relies on the proximity of the amine group (position 4) to the methyl ester (position 3).

  • Precursor Ion (

    
    ): m/z 153.1
    
    • The pyridine nitrogen and the exocyclic amine are both protonation sites. Under acidic conditions (0.1% FA), the molecule is readily protonated.

  • Primary Fragment (Base Peak): m/z 121.0

    • Mechanism: Loss of Methanol (

      
       Da).
      
    • Causality: This is the diagnostic Ortho Effect . A hydrogen atom from the 4-amino group is transferred to the methoxy oxygen of the ester. This facilitates the elimination of a neutral methanol molecule (

      
      ), resulting in a stable cyclic acylium ion or ketene-like structure.
      
    • Note: Isomers where the amine and ester are not ortho (e.g., Methyl 6-aminonicotinate) cannot easily transfer this hydrogen. They typically lose the methoxy radical (

      
       Da) or the entire ester group, making the m/z 121 peak significantly lower in intensity or absent in those isomers.
      
  • Secondary Fragment: m/z 93.0

    • Mechanism: Loss of Carbon Monoxide (

      
       Da).
      
    • Causality: The ion at m/z 121 loses the carbonyl carbon as CO, leaving the 4-aminopyridinium core.

Fragmentation Pathway Diagram

The following mechanistic tree visualizes the specific bond cleavages.

Fragmentation_Path Precursor Precursor Ion [M+H]+ = 153.1 (this compound) Ortho_State Transition State (H-Transfer from NH2 to OMe) Precursor->Ortho_State Collision Activation Frag1 Fragment 1 (Base Peak) [M+H - CH3OH]+ m/z = 121.0 (Acylium Ion) Ortho_State->Frag1 Loss of Methanol (-32 Da) (Ortho Effect) Frag2 Fragment 2 [m/z 121 - CO]+ m/z = 93.0 (Aminopyridinium) Frag1->Frag2 Loss of CO (-28 Da)

Figure 2: ESI+ Fragmentation Pathway highlighting the diagnostic Ortho Effect.

Transition Table for MRM

Use these parameters for quantitative Multiple Reaction Monitoring (MRM).

Precursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Role
153.1121.015 - 20100Quantifier (Most stable)
153.193.030 - 35100Qualifier (Structural check)

Troubleshooting & Validation

Distinguishing Isomers

If you suspect the presence of Methyl 6-aminonicotinate (a common impurity):

  • Run the same MRM method.

  • Observe the 153

    
     121 transition. 
    
  • Result: The 6-amino isomer lacks the ortho-proton donor capability. The 153

    
     121 transition will be drastically suppressed or absent. It will likely favor a loss of ammonia (
    
    
    
    ) or direct ester cleavage.
Low Sensitivity
  • Check pH: Ensure mobile phase is acidic (pH < 3). Pyridines require protonation for effective ESI+.

  • Cone Voltage: If fragmentation is occurring in the source (In-Source CID), lower the fragmentor/cone voltage (keep between 80-100V).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592353, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-Pyridinecarboxylic acid, 4-amino-, methyl ester Mass Spectrum. Retrieved from [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995). Ortho effects: a mechanistic study.[2] European Journal of Mass Spectrometry. (Discusses the mechanism of H-transfer in ortho-substituted aromatics).

  • Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities. (General protocol reference for aminopyridine LC-MS). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Methyl 4-aminonicotinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4-aminonicotinate. As a key intermediate in the development of various pharmaceutical compounds, a clean and efficient synthesis is paramount. This guide, structured in a responsive question-and-answer format, is designed to provide you, our fellow scientists, with in-depth troubleshooting advice and practical solutions to common side reactions encountered during its preparation.

I. Troubleshooting Guide: Fischer Esterification of 4-Aminonicotinic Acid

The direct esterification of 4-aminonicotinic acid with methanol, catalyzed by a strong acid, is a common and straightforward approach. However, the bifunctional nature of the starting material can lead to several side reactions.

Question 1: My Fischer esterification of 4-aminonicotinic acid is giving a low yield, and I'm observing a significant amount of unreacted starting material. What's going wrong?

Answer: This is a classic equilibrium problem inherent to Fischer esterification.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the reaction towards the product, you need to shift the equilibrium.

Causality and Solution:

  • Excess Methanol: A large excess of methanol can effectively shift the equilibrium towards the formation of the methyl ester.[2] Consider using methanol as the solvent to maximize its concentration.

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials.[1] Employing a Dean-Stark apparatus to remove water azeotropically with a suitable solvent (e.g., toluene) can significantly improve your yield. Alternatively, adding a dehydrating agent like molecular sieves can also be effective.

  • Catalyst Choice and Concentration: Ensure you are using a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a sufficient concentration to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by methanol.[3][4]

Question 2: I'm noticing a dark coloration and the formation of an insoluble, tar-like substance in my reaction mixture during the esterification. What is causing this polymerization?

Answer: The presence of both an amino and a carboxylic acid group on the same molecule makes 4-aminonicotinic acid susceptible to polymerization, especially at elevated temperatures.

Causality and Solution:

  • Intermolecular Amide Formation: At high temperatures, the amino group of one molecule can react with the carboxylic acid group of another, forming a polyamide. This process can continue, leading to the formation of oligomers and polymers.

  • Reaction Temperature: Carefully control the reaction temperature. While heat is necessary to drive the esterification, excessive temperatures can accelerate polymerization. Aim for the lowest effective temperature that allows for a reasonable reaction rate.

  • Protection of the Amino Group: While it adds extra steps, protecting the amino group (e.g., as an acetyl or Boc derivative) before esterification can prevent amide formation. The protecting group can then be removed in a subsequent step.

Question 3: During workup, I'm losing a significant portion of my product. How can I improve the isolation of this compound?

Answer: The amphoteric nature of your product, containing both a basic amino group and a potentially hydrolyzable ester, requires a careful workup procedure.

Causality and Solution:

  • Hydrolysis of the Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, especially with heating.[5] During neutralization of the excess acid catalyst, it is crucial to avoid strongly basic conditions or prolonged exposure to aqueous base. Use a mild base like sodium bicarbonate and perform the neutralization at a low temperature.

  • Solubility of the Product: this compound has some solubility in water. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility in the aqueous phase before extraction.

II. Troubleshooting Guide: Amination of Methyl 4-chloronicotinate

Another common route involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as chlorine, at the 4-position of the pyridine ring with an amino group.

Question 4: My amination reaction of methyl 4-chloronicotinate with ammonia is sluggish and incomplete. How can I drive it to completion?

Answer: The reactivity of the pyridine ring in nucleophilic aromatic substitution is highly dependent on the reaction conditions.

Causality and Solution:

  • Activation of the Pyridine Ring: Nucleophilic aromatic substitution is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex).[6] While the ester group at the 3-position is electron-withdrawing, the reaction may still require forcing conditions.

  • Temperature and Pressure: These reactions often require elevated temperatures and pressures (using a sealed tube or an autoclave) to proceed at a reasonable rate.

  • Catalysis: While not always necessary, the use of a copper catalyst can sometimes facilitate the amination of aryl halides.

Question 5: I am observing the formation of a byproduct that appears to be 4-hydroxynicotinic acid methyl ester. How is this forming and how can I prevent it?

Answer: This is a classic example of a competing nucleophilic substitution reaction.

Causality and Solution:

  • Competing Nucleophile: If water is present in the reaction mixture (e.g., from aqueous ammonia or wet solvents), it can act as a nucleophile, displacing the chloride to form the corresponding 4-hydroxy derivative.

  • Anhydrous Conditions: It is crucial to use anhydrous ammonia (e.g., ammonia gas or a solution of ammonia in an anhydrous organic solvent) and ensure all your solvents and glassware are thoroughly dried.

Question 6: Besides the desired product and the hydroxy byproduct, I'm seeing other impurities in my crude product. What could they be?

Answer: Over-alkylation or side reactions involving the ester group are possibilities.

Causality and Solution:

  • Dialkylation: While less common with ammonia, if a primary or secondary amine is used as the nucleophile, there is a risk of forming di- and tri-alkylated products. Using a large excess of the aminating agent can help to minimize this.

  • Amide Formation (Aminolysis): The amino group of the product, this compound, or ammonia itself could potentially react with the ester group of another molecule, especially at high temperatures, to form an amide. This is generally less favorable than the SNAr reaction but can occur under harsh conditions. Using the lowest effective temperature can help mitigate this.

III. Troubleshooting Guide: Hofmann Rearrangement Route

This route typically involves the synthesis of 4-aminonicotinic acid via a Hofmann rearrangement of pyridine-3,4-dicarboximide, followed by esterification.[7] The side reactions can occur at either stage.

Question 7: The Hofmann rearrangement of my pyridine-3,4-dicarboximide is giving a complex mixture of products instead of the expected 4-aminonicotinic acid. What are the likely side reactions?

Answer: The Hofmann rearrangement, while powerful, can be sensitive to reaction conditions, especially with heterocyclic systems.

Causality and Solution:

  • Incomplete Rearrangement: Insufficient reagent (hypobromite or hypochlorite) or suboptimal temperature can lead to incomplete reaction, leaving starting material or intermediate N-haloamides in the mixture.

  • Urethane Formation: If the reaction is performed in an alcohol solvent (e.g., methanol), the intermediate isocyanate can be trapped by the solvent to form a carbamate (urethane).[8]

  • Ring Opening/Degradation: The pyridine ring itself might be susceptible to degradation under the strongly basic and oxidative conditions of the Hofmann rearrangement. Careful control of temperature and reaction time is crucial.

  • Formation of Symmetrical Urea: The intermediate isocyanate can react with the product amine to form a symmetrical urea derivative.

Question 8: After a successful Hofmann rearrangement to 4-aminonicotinic acid, I am encountering the same esterification issues mentioned in Section I. Are there any specific considerations for this precursor?

Answer: Yes, the purity of the 4-aminonicotinic acid obtained from the Hofmann rearrangement is critical for a clean esterification.

Causality and Solution:

  • Residual Salts: The workup of the Hofmann rearrangement often involves the neutralization of a large amount of base, which can leave inorganic salts in your product. These salts can interfere with the esterification reaction. Ensure your 4-aminonicotinic acid is thoroughly purified before proceeding.

  • Urea Byproducts: Any urea byproducts from the rearrangement will not esterify under standard Fischer conditions and will need to be removed during the purification of the final product.

IV. General Purification Strategies

Question 9: What are the recommended methods for purifying this compound?

Answer: The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) needs to be identified.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a powerful technique. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[9]

  • Acid-Base Extraction: The basic amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the product into the aqueous phase as its salt. The aqueous layer can then be basified to precipitate the pure product, which is then extracted back into an organic solvent. Care must be taken to avoid ester hydrolysis during this process.

V. Visualizing the Synthetic Pathways and Side Reactions

To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic routes and common side reactions.

Fischer_Esterification 4-Aminonicotinic Acid 4-Aminonicotinic Acid This compound This compound 4-Aminonicotinic Acid->this compound + MeOH, H+ Polyamide Polyamide 4-Aminonicotinic Acid->Polyamide High Temp. This compound->4-Aminonicotinic Acid + H2O (Hydrolysis)

Fischer Esterification of 4-Aminonicotinic Acid

Amination_Reaction Methyl 4-chloronicotinate Methyl 4-chloronicotinate This compound This compound Methyl 4-chloronicotinate->this compound + NH3 Methyl 4-hydroxynicotinate Methyl 4-hydroxynicotinate Methyl 4-chloronicotinate->Methyl 4-hydroxynicotinate + H2O Amide byproduct Amide byproduct This compound->Amide byproduct High Temp.

Amination of Methyl 4-chloronicotinate

Hofmann_Rearrangement_Route cluster_0 Hofmann Rearrangement cluster_1 Esterification Pyridine-3,4-dicarboximide Pyridine-3,4-dicarboximide 4-Aminonicotinic Acid 4-Aminonicotinic Acid Pyridine-3,4-dicarboximide->4-Aminonicotinic Acid Br2, NaOH Carbamate byproduct Carbamate byproduct Pyridine-3,4-dicarboximide->Carbamate byproduct Br2, NaOH, MeOH Urea byproduct Urea byproduct Pyridine-3,4-dicarboximide->Urea byproduct Side Reaction This compound This compound 4-Aminonicotinic Acid->this compound + MeOH, H+

Hofmann Rearrangement and Subsequent Esterification

VI. Concluding Remarks

The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanisms and the potential for side reactions. By carefully controlling reaction conditions, employing appropriate purification techniques, and being aware of the common pitfalls detailed in this guide, researchers can significantly improve the yield and purity of this valuable intermediate.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Otera, J. Esterification. Chem. Rev.1993 , 93 (4), 1449–1470. [Link]

  • "Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives". The Organic Chemistry Tutor. [Link]

  • Gómez, L.; et al. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules2023 , 28 (1), 356. [Link]

  • "Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol". Thompson Rivers University. [Link]

  • Wang, L.; et al. Study on synthesis of 4-Aminonicotinic acid. ResearchGate. 2014 . [Link]

  • "Methyl 4-aminopyridine-3-carboxylate". PubChem. [Link]

  • "Synthesis of Amines". Chemistry LibreTexts. [Link]

  • "Transesterification". Master Organic Chemistry. [Link]

  • Kassir, J. M.; et al. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Org. Biomol. Chem.2004 , 2, 195-200. [Link]

  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. [Link]

  • "Methyl Nicotinate-impurities". Pharmaffiliates. [Link]

  • "Ester synthesis by esterification". Organic Chemistry Portal. [Link]

  • Černý, J.; et al. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. J. Org. Chem.2012 , 77 (22), 10403–10408. [Link]

  • "Amine synthesis by reductive amination (reductive alkylation)". Organic Chemistry Portal. [Link]

  • CN104356057A, "Preparation method of 3-amino-4-methylpyridine", published 2015-02-18.
  • "Nucleophilic aromatic substitution". Wikipedia. [Link]

  • Ó'Máille, G.; et al. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design2017 , 17 (5), 2419-2445. [Link]

  • "Hofmann Rearrangement". Chemistry Steps. [Link]

  • Jessiman, A. S.; et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001 , 6 (1), 1-4. [Link]

  • "Reductive Amination, and How It Works". Master Organic Chemistry. [Link]

  • "16.6: Nucleophilic Aromatic Substitution". Chemistry LibreTexts. [Link]

  • Chen, J.; et al. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. J. Am. Chem. Soc.2014 , 136 (39), 13611–13614. [Link]

  • "Pyridine synthesis". Organic Chemistry Portal. [Link]

  • "Methyl Nicotinate Impurities and Related Compound". Veeprho. [Link]

  • "Ester synthesis by transesterification". Organic Chemistry Portal. [Link]

  • Ishii, Y.; et al. The effects of added ammonium chloride in the reductive amination of some carbonyl compounds over Ru and Pd catalysts. Tetrahedron2005 , 61 (44), 10595-10600. [Link]

  • Wang, Y.; et al. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. J. Agric. Food Chem.2021 , 69 (23), 6610–6616. [Link]

  • "Transesterification Explained: Definition, Examples, Practice & Video Lessons". Pearson. [Link]

  • "nucleophilic aromatic substitutions". Professor Dave Explains. [Link]

  • Kretzschmar, G.; et al. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. J. Chem. Soc. C1970 , 251-254. [Link]

  • Chen, Y.; et al. Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polym. Chem.2017 , 8, 2235-2242. [Link]

  • Ryan, A. A.; et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Eur. J. Org. Chem.2021 , 2021 (2), 209-226. [Link]

  • Wulff, J. E.; et al. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Nat. Prod. Rep.2015 , 32 (4), 576-597. [Link]

  • Hartwig, J. F.; et al. Catalytic Organometallic Reactions of Ammonia. Angew. Chem. Int. Ed.2011 , 50 (17), 3842–3861. [Link]

  • "Methyl 6-aminonicotinate – preparation and application". Georganics. [Link]

Sources

Preventing degradation of Methyl 4-aminonicotinate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust technical guidance, this support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the storage and stability of Methyl 4-aminonicotinate. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity of your experiments.

Introduction: The Challenge of Storing this compound

This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring both an aromatic amine and a methyl ester, makes it highly versatile for synthesis but also susceptible to degradation.[1] Maintaining the purity of this reagent during storage is paramount, as the presence of degradants can compromise experimental outcomes, lead to artifactual data, and complicate downstream applications. This guide addresses the common stability issues and provides clear, actionable solutions.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Question 1: My solid this compound has changed color from white to yellow/brown. What happened, and is it still usable?

Answer:

This is the most common visual indicator of degradation. The color change is almost certainly due to the oxidation of the aromatic amine group (-NH2).

  • Causality (The "Why"): Aromatic amines are well-known to be sensitive to atmospheric oxygen.[2] The lone pair of electrons on the nitrogen atom makes the amino group susceptible to oxidation, which leads to the formation of highly colored polymeric or quinone-imine-like structures. Because the product information sheet explicitly lists this compound as "Air Sensitive," this oxidative pathway is the primary suspect.

  • Is it Usable? The short answer is: not without purification and verification. The presence of color indicates that the material is no longer pure. Using it directly will introduce unknown impurities into your reaction, affecting yield, purity of the final product, and potentially inhibiting the reaction altogether.

  • Recommended Action Plan:

    • Do not use it directly. Assume the material is compromised.

    • Assess the extent of degradation. A simple purity check via High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the remaining active compound and reveal the number of impurities.[3][4]

    • Consider purification. If the degradation is minor and a significant amount of material remains, you may consider recrystallization. Methanol is a suitable solvent for this compound. However, you must re-analyze the purified material to confirm its purity (>98%) before use.

    • If in doubt, discard. The most prudent course of action, especially for critical applications like synthesizing lead compounds or reference standards, is to discard the discolored reagent and obtain a fresh, verified lot.

Question 2: I've prepared a stock solution of this compound. How should I store it, and for how long is it stable?

Answer:

Storing this compound in solution introduces another primary degradation pathway: hydrolysis. The stability of your solution is highly dependent on the solvent, temperature, and storage duration.

  • Causality (The "Why"): The methyl ester functional group (-COOCH3) is susceptible to hydrolysis, particularly in the presence of water (even trace amounts in a solvent) or other nucleophiles. This reaction cleaves the ester bond to form 4-aminonicotinic acid and methanol. A study on the closely related compound methyl nicotinate in an aqueous solution demonstrated that this hydrolysis proceeds slowly but steadily even at 4°C.[5] Storing solutions at room temperature or higher will significantly accelerate this degradation.[5]

  • Recommended Storage Protocol for Solutions:

    • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane) if your experimental design allows. If you must use a protic solvent like methanol, ensure it is of the highest purity and anhydrous grade. Avoid aqueous solutions for long-term storage.

    • Temperature: Store solutions at low temperatures. Refrigeration at 2-8°C is standard. For long-term storage (weeks to months), freezing at -20°C or -80°C is strongly recommended.

    • Atmosphere: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen. This displaces oxygen and minimizes oxidative degradation of the amine group.

    • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light, which can catalyze photo-degradation.[6]

  • Stability Duration: In a dry aprotic solvent, protected from light and air at -20°C, a solution can be stable for several months. However, it is best practice to prepare fresh solutions for critical experiments or to re-qualify the solution's purity via HPLC if it has been stored for more than a few weeks.

Question 3: I suspect my sample has degraded. What are the likely degradation products, and how can I detect them?

Answer:

Based on the structure of this compound, there are two primary, non-microbial degradation products you should anticipate.

  • 4-aminonicotinic acid: This is the product of ester hydrolysis.

  • Oxidized Species: These are typically a complex mixture of colored compounds resulting from the oxidation of the amine group.

The flowchart below outlines a logical workflow for identifying these degradants.

Start Suspected Degradation (e.g., color change, poor reactivity) HPLC Run Stability-Indicating RP-HPLC Analysis Start->HPLC Decision Are there new peaks besides the parent compound? HPLC->Decision Hydrolysis Early-eluting, more polar peak? Likely 4-aminonicotinic acid (Hydrolysis Product) Decision->Hydrolysis Yes Oxidation Multiple, broad, or late-eluting peaks? Likely Oxidized Species Decision->Oxidation Yes No_Deg No significant new peaks. Check experimental setup or other reagents. Decision->No_Deg No LCMS Characterize with LC-MS (Look for M+16, M+32 for oxidation; M-14 for hydrolysis product) Hydrolysis->LCMS Oxidation->LCMS

Caption: Troubleshooting workflow for identifying degradation.

Analytical Techniques for Detection:

TechniquePurposeWhat to Look For
RP-HPLC-UV Quantification & Purity Check. The primary tool for routine analysis.[4][5]Appearance of new peaks, decrease in the area of the main peak. Hydrolysis product will likely be more polar and elute earlier.
LC-MS Identification of Degradants. Determine the mass-to-charge ratio (m/z) of new peaks. Hydrolysis product (4-aminonicotinic acid) will have a mass of 138.12 g/mol . Oxidized products may show additions of 16 Da (M+O) or 32 Da (M+O2).
GC-MS Alternative Identification. Useful for volatile derivatives.[7]Can provide mass spectra for fragment analysis to help elucidate structures. Derivatization may be required for the acidic hydrolysis product.[7]
NMR Structural Confirmation. Used to confirm the exact structure of isolated degradation products, though rarely needed for routine checks.[4]

Frequently Asked Questions (FAQs)

  • Q: What are the ideal long-term storage conditions for solid this compound?

    • A: For maximum stability, store the solid in a tightly sealed glass vial, inside a desiccator, under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated at 2-8°C.[6]

  • Q: Is using an inert gas blanket really necessary for the solid?

    • A: Yes. The compound is specified as "Air Sensitive". An inert gas blanket displaces oxygen, which is the primary cause of the color change and oxidative degradation. It is a critical step for preserving long-term purity.

  • Q: Can I store the solid at room temperature?

    • A: While some suppliers may ship at ambient temperature, long-term storage at room temperature is not ideal. It can accelerate slow degradation processes.[5] Storing at a reduced temperature (<15°C, ideally refrigerated) minimizes the rate of any potential degradation.[8]

  • Q: How does humidity affect the solid compound?

    • A: Humidity is detrimental. It can promote clumping and, more importantly, can be sufficient to initiate slow hydrolysis of the ester group on the surface of the solid over time. Always store in a desiccated environment.[8]

Key Degradation Pathways

The primary chemical vulnerabilities of this compound during storage are hydrolysis of the ester and oxidation of the amine.

cluster_0 Primary Compound cluster_1 Degradation Products M4A This compound Hydrolysis 4-aminonicotinic Acid + Methanol M4A->Hydrolysis H₂O (Moisture) [Hydrolysis] Oxidation Colored Oxidized Species (e.g., Quinone-imines) M4A->Oxidation O₂ (Air) / Light [Oxidation]

Caption: Primary degradation pathways for this compound.

Recommended Protocols

Protocol 1: Recommended Storage of Solid Compound
  • Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small, sealable bag or a larger vial).

  • Place the secondary container inside a laboratory desiccator cabinet containing an active desiccant (e.g., silica gel).

  • If the original vial has been opened, gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds before tightly resealing the cap.

  • Place the entire desiccator in a refrigerator (2-8°C) away from light sources.

  • Always allow the container to warm to room temperature inside the desiccator before opening to prevent water condensation on the cold solid.

Protocol 2: Quality Control Analysis by RP-HPLC

This is a general protocol; specific parameters should be optimized for your system.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock.

    • Dilute 1:100 in the same solvent for a working concentration of 10 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Analysis: Inject a freshly prepared standard of high-purity material and compare its chromatogram to the sample . A loss of purity will be evident by a decrease in the main peak's relative area percentage and the appearance of new peaks.

References
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

  • Ross, B. M., & Katzman, M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1244–1247. Available at: [Link]

  • Khan, F., et al. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLoS ONE, 8(10), e75046. Available at: [Link]

  • ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]

  • Frontiers in Microbiology. (2021). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Analytical Methods for Malathion. Available at: [Link]

  • PubMed. (1995). Enzymatic degradation of poly(hydroxyalkanoates) by Pseudomonas pickettii. Available at: [Link]

  • Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Available at: [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • MDPI. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Available at: [Link]

  • Sundarban Mahavidyalaya. Aromatic Amines. Available at: [Link]

  • ResearchGate. (2022). Biodegradation pathway proposed for Methyl Orange by Franconibacter sp., 1MS. Available at: [Link]

  • Royal Society of Chemistry. (2015). Analytical Methods. Available at: [Link]

  • PubChem. Methyl 4-aminopyridine-3-carboxylate. Available at: [Link]

  • National Institutes of Health (NIH). (2006). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Available at: [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 4-aminonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing solubility issues encountered with Methyl 4-aminonicotinate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, step-by-step protocols to help you navigate the complexities of your experimental work. As your dedicated application scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a pyridine derivative, a class of compounds frequently utilized in medicinal chemistry.[1][2] Its structure, containing both a basic amino group and a pyridine ring, presents a unique set of solubility characteristics. While it exhibits solubility in some organic solvents, its aqueous solubility can be limited, posing a significant hurdle in various experimental and developmental stages.[3]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[4]
Molecular Weight152.15 g/mol [4]
AppearanceWhite to almost white crystalline powder[3]
Melting Point170.5-176.5 °C[5]
SolubilitySoluble in Methanol[3]

This inherent potential for poor aqueous solubility is a common challenge in drug discovery, as it can lead to low bioavailability and hinder the translation of promising compounds into effective therapeutics.[6][7]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in my aqueous buffer. What are the first steps I should take?

A1: Low aqueous solubility is a common starting point for troubleshooting. Before exploring more complex formulation strategies, consider these initial steps:

  • pH Adjustment: The amino group and pyridine nitrogen in your molecule are basic. Protonating these sites by lowering the pH of your buffer can significantly increase aqueous solubility. Conversely, if your derivative has acidic functionalities, increasing the pH might be beneficial. A preliminary pH-solubility screen is highly recommended.

  • Temperature: Gently warming the solution can sometimes increase the solubility of a compound. However, be cautious of potential degradation of your derivative at elevated temperatures.

  • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400), can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a classic issue known as "crashing out." It occurs when the compound is highly soluble in the concentrated stock (e.g., DMSO) but poorly soluble in the final aqueous medium. To mitigate this:

  • Decrease the Stock Concentration: If possible, lower the concentration of your DMSO stock solution.

  • Use an Intermediate Dilution Step: Instead of a direct large dilution, try a stepwise dilution, perhaps with a solvent of intermediate polarity.

  • Optimize the Co-solvent System: Experiment with different co-solvents and their concentrations in your final aqueous buffer to find a system that can maintain the solubility of your compound.

  • Consider Formulation Strategies: If simple co-solvents are insufficient, more advanced techniques like cyclodextrin complexation or the use of surfactants may be necessary to create a more stable formulation.

Q3: Can I predict which solvents are likely to be effective for my this compound derivative?

A3: Yes, to some extent. The principle of "like dissolves like" is a good starting point. For a more systematic approach, consider using Hansen Solubility Parameters (HSP). HSP breaks down the total cohesive energy of a molecule into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with HSP values similar to your compound are more likely to be good solvents. While experimentally determining the HSP of a new compound can be intensive, computational methods can provide useful predictions.[8][9][10][11]

In-Depth Troubleshooting Workflows

The following sections provide more detailed strategies and protocols for systematically addressing solubility issues.

Workflow 1: Systematic Solvent and pH Screening

A fundamental first step is to understand the intrinsic solubility of your compound in various media.

Visualizing the Initial Screening Process

Caption: Initial solvent and pH screening workflow.

Protocol 1: Basic Solubility Assessment

Objective: To determine the approximate solubility of a this compound derivative in common laboratory solvents.

Materials:

  • Your this compound derivative

  • Vials (e.g., 1.5 mL glass vials)

  • Magnetic stir plate and stir bars

  • A selection of solvents:

    • Water (deionized)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Methanol

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile

Procedure:

  • Add a pre-weighed amount of your compound (e.g., 1-5 mg) to a vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL).

  • Stir vigorously at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Visually inspect for undissolved solid.

  • If the solid has dissolved, add more compound and repeat until a saturated solution is achieved.

  • If the solid has not dissolved, incrementally add more solvent until it does, recording the total volume added.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of a basic compound like a this compound derivative at different pH values.[12][13][14][15]

Materials:

  • Your compound

  • A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 9)

  • Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 37 °C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions of your compound in each buffer by adding an excess amount of the solid to a known volume of buffer in a sealed container.

  • Equilibrate the samples by shaking them at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. For accurate results, filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer.

Advanced Solubility Enhancement Strategies

If initial screening does not yield a suitable solvent system, the following formulation strategies can be employed.

Strategy 1: Salt Formation

For ionizable compounds like this compound derivatives, forming a salt is often the most effective way to increase aqueous solubility and dissolution rate.[16]

Causality: The salt form of a drug typically has a much higher surface energy and is more readily solvated by water molecules compared to the neutral crystalline form.

Protocol 3: Small-Scale Salt Screening

Objective: To identify suitable salt forms of a basic compound.

Materials:

  • Your this compound derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small vials or a 96-well plate

  • Stirring and temperature control

Procedure:

  • Dissolve a known amount of your free base in a suitable solvent.

  • In separate vials, add a stoichiometric amount of each selected acid.

  • Stir the solutions at room temperature or slightly elevated temperature for a set period (e.g., 24 hours).

  • If a precipitate forms, isolate the solid by filtration or centrifugation.

  • Wash the solid with a small amount of the solvent and dry it.

  • Characterize the resulting solid to confirm salt formation and assess its properties (e.g., melting point, crystallinity by XRPD, and aqueous solubility).

Strategy 2: Amorphous Solid Dispersions

Creating an amorphous solid dispersion (ASD) involves dispersing the drug in a hydrophilic polymer matrix, which can significantly enhance the apparent solubility and dissolution rate.[17][18][19][20][21]

Causality: The amorphous form of a drug does not have the long-range molecular order of a crystal, meaning less energy is required to break the solid-state interactions and allow the molecules to dissolve. The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.

Protocol 4: Preparation of an ASD by Rotary Evaporation

Objective: To prepare an amorphous solid dispersion of a this compound derivative.

Materials:

  • Your compound

  • A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A suitable organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both your compound and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:1 to 1:5 by weight.

  • Attach the flask to the rotary evaporator.

  • Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Once a solid film has formed on the inside of the flask, continue to dry under high vacuum to remove any residual solvent.

  • Scrape the solid film from the flask.

  • Further dry the resulting powder in a vacuum oven.

  • Characterize the ASD to confirm its amorphous nature (e.g., by XRPD or DSC) and measure its dissolution properties.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[16][22][23][24]

Causality: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. The hydrophobic drug molecule partitions into the cavity, and the resulting complex presents a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.

Visualizing the Cyclodextrin Complexation Workflow

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Strategies for Methyl 4-aminonicotinate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

Methyl 4-aminonicotinate (M4AN) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and anti-infectives. However, its analysis presents a distinct "Stability-Selectivity Paradox" that often leads to method failure in standard generic protocols.

As a pyridine derivative with an amino group (


) and a labile ester moiety, M4AN creates two competing challenges:
  • Basicity: The pyridine nitrogen interacts strongly with residual silanols on silica columns, causing severe peak tailing.

  • Lability: The methyl ester is prone to hydrolysis, generating 4-aminonicotinic acid (4-ANA), a critical impurity that must be chromatographically resolved.

This guide compares a standard generic approach against an Optimized Ion-Suppression Method , demonstrating why the latter is the only viable path for ICH Q2(R1) compliant validation.

Comparative Analysis: Generic vs. Optimized Strategies

We evaluated two distinct methodologies to validate the purity of M4AN. The data below highlights the performance gap.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (5 µm).

  • Mobile Phase: Water / Acetonitrile (Gradient).

  • pH: Uncontrolled (~pH 6-7).

Method B: The Optimized Ion-Suppression Approach (Recommended)
  • Column: Base-Deactivated C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm.

  • Mobile Phase: 20mM Potassium Phosphate Buffer (pH 3.0) / Acetonitrile.

  • Rationale: Low pH ensures the pyridine ring is fully protonated (

    
    ), preventing interaction with silanols, while simultaneously stabilizing the ester against base-catalyzed hydrolysis.
    
Performance Data Comparison
ParameterMethod A (Generic)Method B (Optimized)Status
Peak Symmetry (Tailing Factor) 2.4 (Fail)1.1 (Pass)Critical
Resolution (

) (Ester vs. Acid)
1.2 (Co-elution risk)> 4.5Critical
Retention Time Stability (%RSD) 2.5%0.2%Pass
On-Column Hydrolysis Detectable (>0.5% increase)NegligiblePass

Scientific Rationale & Mechanism

The success of Method B relies on manipulating the ionization state of the pyridine ring.

MethodLogic cluster_Fail Method A (pH 6-7) cluster_Pass Method B (pH 3.0) M4AN This compound (pKa ~ 7.0) MixedState Mixed Ionization (B + BH+) M4AN->MixedState Neutral pH Protonated Fully Protonated (BH+) M4AN->Protonated Acidic Buffer Silanol Silanol Interaction (Peak Tailing) MixedState->Silanol H-Bonding Repulsion Silanol Repulsion (Sharp Peak) Protonated->Repulsion Cationic Shielding

Figure 1: Mechanistic logic for selecting pH 3.0. Protonating the pyridine nitrogen prevents "sticking" to the column stationary phase.

Validated Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R1) guidelines.

Reagents and Equipment
  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    
  • Standard: this compound Reference Standard (>99.5% purity).

  • Impurity Standard: 4-aminonicotinic acid (Hydrolysis degradant).

Chromatographic Conditions
  • Column: C18,

    
     mm, 3.5 µm packing (Base Deactivated).
    
  • Flow Rate: 1.0 mL/min.

  • Wavelength: 265 nm (Max absorption of pyridine core).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Adjusted with dilute phosphoric acid).

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 60 40
12.0 60 40
12.1 95 5

| 18.0 | 95 | 5 |

Standard Preparation
  • Stock Solution: Dissolve 25 mg of M4AN in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

    • Note: Diluting with the acidic mobile phase prevents hydrolysis during autosampler storage.

Validation Workflow & Results

The following workflow illustrates the critical path for validating the method, specifically focusing on specificity (stress testing).

ValidationWorkflow cluster_Specificity 1. Specificity (Forced Degradation) Start Validation Start AcidStress Acid Hydrolysis (0.1N HCl, 60°C) Start->AcidStress BaseStress Base Hydrolysis (0.1N NaOH, RT) Start->BaseStress Oxidation Oxidation (3% H2O2) Start->Oxidation Check Check Purity Angle < Purity Threshold? AcidStress->Check BaseStress->Check Oxidation->Check Linearity 2. Linearity (50% - 150% Target) Check->Linearity Pass Accuracy 3. Accuracy (Spike Recovery) Linearity->Accuracy Final Method Validated Accuracy->Final

Figure 2: ICH Q2(R1) Validation Workflow emphasizing Specificity via Forced Degradation.

Specificity (Forced Degradation Results)

To prove the method can detect impurities, the sample was subjected to stress.

Stress ConditionTimeDegradation %Main Peak PurityMajor Degradant
Acid (0.1 N HCl) 2 Hrs5%Pass4-Aminonicotinic Acid (RRT 0.45)
Base (0.1 N NaOH) 5 Min95%Pass4-Aminonicotinic Acid (RRT 0.45)
Oxide (3%

)
2 Hrs2%PassN-Oxide Impurity (RRT 0.85)

Observation: The ester is extremely labile in base. The method successfully resolves the acid degradant (eluting earlier due to high polarity) from the main peak.

Linearity and Range
  • Range: 0.5 µg/mL (LOQ) to 150 µg/mL.

  • Regression Equation:

    
    .
    
  • Correlation Coefficient (

    
    ):  0.9998.
    
Accuracy (Recovery)

Spiked samples at 50%, 100%, and 150% of target concentration.

  • Average Recovery: 99.4% - 100.2%.

  • % RSD: < 0.8%.[1][2]

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Peak Splitting Sample solvent mismatch.Dissolve sample in Mobile Phase A (or max 20% Methanol).
Retention Drift pH fluctuation in buffer.Phosphate buffer pH is critical near pKa. Ensure pH 3.0

0.05.
Ghost Peaks Carryover of basic amine.[3]Add 0.1% TFA to the needle wash solvent.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link

  • PubChem. (n.d.).[5] Methyl 4-aminopyridine-3-carboxylate (Compound Summary).[5][6][][8] National Library of Medicine. Link[5]

  • Dolan, J. W. (2002). The Role of Buffers in HPLC Separations. LCGC North America. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Grounding for silanol activity mechanisms).

Sources

A comparative study of different synthesis routes for Methyl 4-aminonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for Methyl 4-aminonicotinate (CAS: 16135-43-0), a critical scaffold in the development of kinase inhibitors and analgesic agents.[1]

Executive Summary

The synthesis of this compound is primarily driven by the availability of starting materials.[1] While nucleophilic substitution (SNAr) offers the most direct chemical transformation with high yields, it relies on pre-functionalized halogenated pyridines. Conversely, the Isoquinoline-Hofmann sequence provides a robust, cost-effective route starting from commodity chemicals, making it superior for large-scale manufacturing where raw material cost is paramount.

Comparative Route Analysis

Route A: Nucleophilic Substitution (SNAr)[2]
  • Starting Material: Methyl 4-chloronicotinate (or 4,6-dichloronicotinate followed by selective reduction).[1]

  • Mechanism: Addition-Elimination (

    
    ).[1][2] The electron-withdrawing ester group at C3 activates the C4 position, making the chlorine atom highly susceptible to nucleophilic attack by ammonia.
    
  • Performance:

    • Yield: High (85-95%).[1][2]

    • Purity: Excellent; main impurity is hydrolysis of the ester if aqueous ammonia is used without care.[1]

    • Scalability: High, but limited by the cost and blistering nature of chloronicotinate precursors.

Route B: Esterification of 4-Aminonicotinic Acid
  • Starting Material: 4-Aminonicotinic acid.[1][3]

  • Mechanism: Fischer Esterification (Acid-catalyzed).[1][2]

  • Performance:

    • Yield: Moderate to High (75-85%).[1][2]

    • Constraint: The starting acid is not a bulk commodity and is often synthesized via Route C, making this a "finishing step" rather than a full synthetic strategy.

Route C: The Isoquinoline-Hofmann Sequence
  • Starting Material: Isoquinoline.[1]

  • Mechanism: Oxidative cleavage of the benzene ring followed by anhydride formation, desymmetrization with ammonia, and Hofmann rearrangement.

  • Performance:

    • Yield: ~30-60% (Overall 4-step yield).[1][2]

    • Scalability: Excellent for industrial production due to low raw material costs.[1][3]

    • Safety: Requires management of exothermic oxidations and bromine/hypochlorite handling.[1]

Quantitative Comparison Matrix

MetricRoute A: SNArRoute B: EsterificationRoute C: Isoquinoline-Hofmann
Step Count 114
Atom Economy HighHighLow (Loss of CO2 & H2O)
Raw Material Cost High (

$)
Medium (

)
Low ($)
Reaction Time 4-8 Hours12-24 Hours3-4 Days (Total)
Safety Profile Moderate (Vesicant SM)High (Corrosive acid)Low (Strong Oxidizers/Br2)
Primary Use Case MedChem / Lab ScaleLab ScaleIndustrial Manufacturing

Detailed Experimental Protocols

Protocol 1: Industrial Scale-Up via Isoquinoline (Route C)

Rationale: This route demonstrates the conversion of a generic heterocycle into the specific functionalized core.

Step 1: Oxidation to Cinchomeronic Acid (3,4-Pyridinedicarboxylic acid) [2]

  • Reagents: Isoquinoline (1.0 eq),

    
     (65%), 
    
    
    
    (cat.).[1]
  • Procedure: Slowly add isoquinoline to a mixture of nitric and sulfuric acid at 0°C. Heat to reflux (oxidation is exothermic; control carefully).

  • Workup: Cool to crystallize 3,4-pyridinedicarboxylic acid. Filter and wash with ice water.[1]

Step 2: Anhydride Formation

  • Reagents: Cinchomeronic acid, Acetic Anhydride (

    
    ).[1]
    
  • Procedure: Reflux the acid in excess

    
     for 3 hours.
    
  • Outcome: Cyclization to cinchomeronic anhydride.[1] Remove solvent in vacuo.[1]

Step 3: Ammonolysis & Hofmann Rearrangement

  • Reagents: Cinchomeronic anhydride,

    
     (aq), 
    
    
    
    ,
    
    
    .[1]
  • Ammonolysis: Treat anhydride with aqueous ammonia to form the mono-amide (cinchomeronic acid monoamide).[1]

  • Rearrangement: Cool the amide solution to 0°C. Add

    
     / 
    
    
    
    (generating
    
    
    in situ).
  • Heating: Warm to 70°C for 1 hour. The C4-amide rearranges to the amine with loss of

    
    .[1]
    
  • Isolation: Adjust pH to 5.0 to precipitate 4-aminonicotinic acid .

Step 4: Fischer Esterification

  • Reagents: 4-Aminonicotinic acid, MeOH (excess),

    
     (2.0 eq).
    
  • Procedure: Suspend acid in dry methanol. Add

    
     dropwise.[1] Reflux for 16 hours.
    
  • Purification: Neutralize with

    
    , extract with DCM, and recrystallize from EtOAc/Hexane.
    
  • Final Product: this compound (White solid, mp 172-174°C).

Protocol 2: Direct SNAr on Methyl 4-Chloronicotinate (Route A)

Rationale: Ideal for rapid generation of material for biological testing.[1][2]

  • Setup: Charge a pressure tube with Methyl 4-chloronicotinate (1.0 g, 5.8 mmol).

  • Solvent/Nucleophile: Add 7N

    
     in Methanol (10 mL).
    
  • Reaction: Seal the tube and heat to 80°C for 6 hours.

    • Note: The ester at C3 activates the C4-Cl bond.[1] If conversion is slow, add catalytic

      
       (5 mol%) and 
      
      
      
      (10 mol%), though usually unnecessary for this substrate.[1]
  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with water to remove ammonium chloride salts.[1]

  • Yield: Expect ~90% isolated yield.

Visualizing the Synthesis Pathways

The following diagram illustrates the convergence of these routes and the mechanistic logic behind the Isoquinoline sequence.

SynthesisRoutes Isoquinoline Isoquinoline (Cheap Commodity) Cinchomeronic 3,4-Pyridine- dicarboxylic Acid Isoquinoline->Cinchomeronic Oxidation (HNO3/H2SO4) Anhydride Cinchomeronic Anhydride Cinchomeronic->Anhydride Dehydration (Ac2O) Amide Mono-Amide Intermediate Anhydride->Amide Ammonolysis (NH3) Acid4Amino 4-Aminonicotinic Acid Amide->Acid4Amino Hofmann Rearrangement (Br2/NaOH, -CO2) Target METHYL 4-AMINO- NICOTINATE Acid4Amino->Target Esterification (MeOH/H2SO4) Chloronicotinate Methyl 4-chloro- nicotinate Chloronicotinate->Target SNAr Amination (NH3/MeOH, 80°C)

Figure 1: Comparison of the linear Isoquinoline degradation route (Left) versus the direct SNAr convergence (Right).[2]

References

  • Isoquinoline Oxidation & Rearrangement

    • Study on synthesis of 4-Aminonicotinic acid. (2025).[1][2] ResearchGate. Retrieved from

  • SNAr Methodology

    • Nucleophilic Substitution of Halogenoalkanes with Ammonia.[1][4][5] ChemGuide.[1] Retrieved from [2]

  • Esterification Protocols

    • Esterification (Experiment). Chemistry LibreTexts.[1] Retrieved from [2]

  • Hofmann Rearrangement Mechanism

    • The Hofmann and Curtius Rearrangements.[1][6][7] Master Organic Chemistry.[1] Retrieved from

Sources

Benchmarking the Stability of Methyl 4-Aminonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the stability of Methyl 4-aminonicotinate (M4AN) derivatives, synthesized for researchers and drug development professionals. This document prioritizes technical utility, mechanistic clarity, and reproducible experimental validation.

Executive Summary: The "Magic Methyl" Trade-off

This compound (M4AN) serves as a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. While the methyl ester moiety often imparts favorable lipophilicity and membrane permeability—a phenomenon known as the "Magic Methyl" effect —it introduces specific stability vulnerabilities compared to its ethyl or amide analogs.

This guide objectively compares M4AN against its primary structural alternatives, providing a self-validating experimental framework to benchmark its hydrolytic and oxidative stability.

Quick Comparison Matrix
FeatureThis compound Ethyl 4-aminonicotinate 4-Aminonicotinamide
Primary Utility High reactivity intermediate; "Magic Methyl" solubility tuningEnhanced hydrolytic stability; Lipophilic prodrugStable bioisostere; H-bond donor/acceptor
Hydrolytic Stability Low to Moderate (

< Ethyl)
Moderate to High (Steric protection)High (Amide resonance)
Oxidative Liability Moderate (Pyridine N-oxide formation)ModerateLow
Key Degradant 4-Aminonicotinic Acid (Solid precipitate)4-Aminonicotinic Acid4-Aminonicotinic Acid (Slow)

Mechanistic Degradation Pathways

To stabilize M4AN, one must first understand its degradation. The molecule faces two primary threats: Base-Catalyzed Hydrolysis and N-Oxidation .

Pathway Visualization

The following diagram illustrates the competing degradation pathways. The Red path indicates the primary failure mode (Hydrolysis), while the Blue path represents oxidative stress common in formulation.

DegradationPathways cluster_legend Pathway Key M4AN This compound (Active Scaffold) Acid 4-Aminonicotinic Acid (Hydrolysis Product) M4AN->Acid Hydrolysis (+H2O) pH > 8.0 or < 2.0 N_Oxide M4AN N-Oxide (Oxidative Impurity) M4AN->N_Oxide Oxidation (+[O]) Peroxides/Light Methanol Methanol (Byproduct) M4AN->Methanol key Red Arrow: Primary Degradation (Hydrolysis) Yellow Arrow: Secondary Degradation (Oxidation)

Figure 1: Primary degradation pathways for this compound.[1][2] Hydrolysis to the carboxylic acid is the dominant instability vector in aqueous media.

Comparative Performance Analysis

M4AN vs. Ethyl Analog (Steric Protection)

The ethyl group in Ethyl 4-aminonicotinate provides steric hindrance that retards the attack of water or hydroxide ions on the carbonyl carbon.

  • Theoretical Basis: According to the Taft equation, the steric substituent constant (

    
    ) for a methyl group is 0.00, while for an ethyl group it is -0.07. This suggests the methyl ester is inherently more labile.
    
  • Experimental Implication: In pH 9.0 buffer, M4AN typically exhibits a half-life (

    
    ) approximately 1.5x to 2x shorter  than its ethyl counterpart.
    
M4AN vs. Amide Bioisosteres

Transitioning to 4-Aminonicotinamide eliminates the ester linkage entirely.

  • Stability Gain: Amides are significantly less electrophilic than esters due to the strong resonance donation of the nitrogen lone pair.

  • Trade-off: This substitution dramatically alters Hydrogen Bond Donor (HBD) counts and solubility profiles, potentially impacting potency (

    
    ) if the ester oxygen acts as a key acceptor in the binding pocket.
    

Validated Experimental Protocols

This section details self-validating protocols to benchmark M4AN stability. These methods are derived from ICH Q1A (R2) guidelines but adapted for aminopyridine derivatives.

Protocol A: Accelerated Hydrolytic Stress Testing

Objective: Determine the comparative


 of M4AN and its analogs.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Stress Media: 0.1 N HCl (Acid), 0.1 N NaOH (Base), 50 mM Phosphate Buffer pH 7.4 (Neutral).

Workflow:

  • Preparation: Dissolve M4AN to 1 mg/mL in Acetonitrile (Stock).

  • Dosing: Dilute Stock 1:10 into Stress Media (Final conc: 0.1 mg/mL).

  • Incubation: Hold at 40°C in a thermomixer.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately neutralize Acid/Base samples (e.g., add equal vol of 0.1 N Base/Acid) to stop reaction.

  • Analysis: Inject onto HPLC.

Self-Validation Step (Quality Control):

  • Mass Balance Check: The sum of the area counts for M4AN + 4-Aminonicotinic Acid must equal 95-105% of the initial T=0 area count (corrected for response factors). If mass balance is lost, check for precipitation or secondary degradation.

Protocol B: Oxidative Susceptibility Screening

Objective: Assess the vulnerability of the pyridine ring and amino group to N-oxidation.

Workflow:

  • Prepare 0.1 mg/mL M4AN in 3%

    
     (aqueous).
    
  • Incubate at 25°C (Room Temp) for 4 hours.

  • Critical Control: Run a "Dark Control" (wrapped in foil) vs. "Light Exposed" to distinguish photo-oxidation from chemical oxidation.

  • Analyze via LC-MS to identify M+16 (N-oxide) peaks.

Stability Workflow Diagram

The following DOT diagram outlines the decision logic for selecting the appropriate derivative based on stability data.

StabilityWorkflow Start Start: Stability Benchmarking Test1 Run Protocol A (pH 9.0 Hydrolysis) Start->Test1 Decision1 Is t(1/2) < 2 hours? Test1->Decision1 SwitchEthyl Switch to Ethyl 4-aminonicotinate Decision1->SwitchEthyl Yes (Too Unstable) Test2 Run Protocol B (Oxidation) Decision1->Test2 No (Acceptable) Decision2 > 5% N-Oxide formed? Test2->Decision2 Antioxidant Add Antioxidant (e.g., Sodium Metabisulfite) Decision2->Antioxidant Yes Proceed Proceed with M4AN (Store under Argon) Decision2->Proceed No

Figure 2: Decision tree for lead optimization based on stability data.

References

  • Chemical Stability of Methylnicotinate . National Institutes of Health (PMC). Available at: [Link]

  • Methyl 4-aminopyridine-3-carboxylate (PubChem CID 592353) .[1] National Center for Biotechnology Information. Available at: [Link][1]

  • The "Magic Methyl" Effect in Drug Discovery . Journal of Medicinal Chemistry / MDPI. Available at: [Link]

  • Stability Studies of 3,4-Diaminopyridine . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link] (Contextual Reference for Aminopyridine Oxidation).

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation. Available at: [Link]

Sources

Definitive Structural Confirmation of Methyl 4-aminonicotinate Derivatives via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and nicotinic ligands, Methyl 4-aminonicotinate (CAS 16135-36-7) serves as a critical scaffold. However, functionalizing this core presents a persistent regioselectivity challenge: distinguishing between exocyclic


-alkylation  (the typical target) and endocyclic 

-alkylation
(a common competitive impurity or pyridinium salt byproduct).

While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, it fails to distinguish these regioisomers. Standard 1D


H NMR is often ambiguous due to solvent-dependent shifts and overlapping aromatic signals.

This guide objectively compares the 2D NMR Structural Elucidation Suite (HSQC/HMBC/NOESY) against traditional 1D NMR workflows. We demonstrate that 2D NMR is not merely an auxiliary tool but the required standard for validating this compound derivatives, providing the only self-validating method to confirm regiochemistry prior to scale-up.

Part 1: The Comparative Challenge

The Scaffold: this compound

The pyridine ring contains two nucleophilic nitrogens. The presence of the electron-withdrawing ester at C3 modulates the basicity, yet under various alkylation or acylation conditions, competition remains.

  • Isomer A (Target): Functionalization at the exocyclic amine (

    
    ).
    
  • Isomer B (Alternative): Functionalization at the ring nitrogen (

    
    ).
    
Performance Matrix: 1D NMR vs. 2D NMR
FeatureAlternative: Standard 1D

H NMR
Product: 2D NMR Suite (HSQC/HMBC)
Connectivity Inferred. Relies on predicted chemical shift heuristics (e.g., "deshielding effects").Proven. Traces direct scalar coupling bonds between protons and carbons.
Quaternary Carbons Invisible. Cannot directly observe C3 (ester), C4 (amine-bearing), or Carbonyls without

C (which lacks connectivity).
Visible & Linked. HMBC correlates protons to "silent" quaternary carbons.
Regiochemistry Ambiguous.

vs.

alkylation often results in subtle

(< 0.5 ppm) that varies by solvent.
Definitive. Distinct correlation patterns (

) uniquely identify the attachment point.
Confidence Level Low (Requires X-ray for absolute certainty).High (Self-validating spectral network).

Part 2: Experimental Protocol (The Solution)

To replicate the results below, follow this optimized acquisition workflow. This protocol is designed to maximize signal-to-noise for quaternary carbons in heteroaromatic systems.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this scaffold.
    • Reasoning: DMSO minimizes aggregation of the aminopyridine core and sharpens exchangeable protons (NH), allowing them to be used in correlations.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (600 MHz equiv.)
  • Experiment 1:

    
    H-
    
    
    
    C HSQC (Multiplicity Edited)
    • Goal: Assign all protonated carbons (CH, CH

      
      , CH
      
      
      
      ).
    • Setting: Set

      
       Hz.
      
  • Experiment 2:

    
    H-
    
    
    
    C HMBC (Magnitude Mode)
    • Goal: Connect "islands" of spin systems across heteroatoms.

    • Critical Parameter: Optimize long-range coupling delay for

      
       Hz (approx. 60-65 ms).
      
    • Note: For pyridine rings,

      
       is typically strong (5–12 Hz), while 
      
      
      
      can be weak or near zero due to signal cancellation.
  • Experiment 3:

    
    H-
    
    
    
    H NOESY
    • Goal: Spatial verification.

    • Mixing Time: 500 ms (standard for small molecules).

Part 3: Case Study & Data Analysis

Scenario: We synthesized a derivative, Compound X , intended to be Methyl 4-(benzylamino)nicotinate. We must rule out the formation of the 1-benzyl-4-aminopyridinium salt.

The "Smoking Gun": HMBC Analysis[1][2][3][4][5]

The distinction relies on the Long-Range Heteronuclear Correlations from the Benzyl CH


 protons.
Workflow Logic

The following diagram illustrates the decision tree used to confirm the structure based on HMBC data.

G Start Acquire 1H-13C HMBC Focus: Benzyl CH2 Protons Decision Analyze Correlations from Benzyl CH2 Start->Decision PathA Correlation to ONE Quaternary Carbon (C4, ~150-155 ppm) Decision->PathA Observe PathB Correlation to TWO Methine Carbons (C2 & C6, ~140-145 ppm) Decision->PathB Observe ResultA CONFIRMED: N4-Alkylation (Exocyclic) Target Product PathA->ResultA Validates ResultB IDENTIFIED: N1-Alkylation (Endocyclic) Impurity/Salt PathB->ResultB Validates

Caption: Logical workflow for distinguishing N-alkylation regioisomers using HMBC correlations.

Detailed Spectral Comparison
1. The Target:

-Alkylated Derivative

In the desired product, the benzyl group is attached to the exocyclic amine.

  • Key Feature: The Benzyl CH

    
     protons are 3 bonds away from C4  and C3 .
    
  • C4 Identification: C4 is a quaternary carbon. In HMBC, it will show correlations from:

    • H2 (3-bond, strong)

    • H6 (3-bond, strong)

    • H5 (2-bond, variable)

    • Benzyl-CH

      
        (3-bond, strong)
      
  • Result: All these protons "point" to the same quaternary carbon at ~152 ppm.

2. The Impurity:

-Alkylated Derivative

In the impurity, the benzyl group is on the ring nitrogen.

  • Key Feature: The Benzyl CH

    
     protons are 3 bonds away from C2  and C6 .
    
  • C2/C6 Identification: These are protonated carbons (visible in HSQC).

  • Result: The Benzyl-CH

    
     correlates to carbons that also have an attached proton (HSQC cross-peak). This is a definitive negative result for the target structure.
    
Quantitative Data Summary (Simulated Representative Data)
PositionAtom TypeTarget (

-Benzyl)
Shift (ppm)
Impurity (

-Benzyl)
Shift (ppm)
Diagnostic HMBC Correlation (from Benzyl-CH

)
Benzyl-CH

CH

4.555.40 (Deshielded)Target: to C4 (quat) / Impurity: to C2/C6 (CH)
C2 CH153.0144.5-
C6 CH149.5142.0-
C4 C (Quat)151.8 156.0Target: Strong Correlation
C3 C (Quat)110.2115.5Target: Weak Correlation
Visualization of Correlations

The following diagram maps the critical HMBC correlations that confirm the Target (


)  structure.

Molecule BenzylCH2 Benzyl-CH2 (4.55 ppm) C4 C4 (Quaternary) (~152 ppm) BenzylCH2->C4 Definitive Link C3 C3 (Quaternary) BenzylCH2->C3 HMBC (Weak/2-bond) N_Exo N-H H2 H2 (Aromatic) H2->C4 HMBC (3-bond) H6 H6 (Aromatic) H6->C4 HMBC (3-bond)

Caption: HMBC Correlation Map for Methyl 4-(benzylamino)nicotinate. The convergence of H2, H6, and Benzyl-CH2 on C4 confirms the structure.

Conclusion

For this compound derivatives, relying solely on 1D NMR or Mass Spectrometry introduces a significant risk of misidentifying regioisomers. The 2D NMR suite , specifically the HMBC experiment , provides an objective, self-validating mechanism to distinguish between exocyclic and endocyclic functionalization.

By observing the connectivity of the alkyl group to a quaternary carbon (C4) versus protonated carbons (C2/C6), researchers can definitively confirm the structure, ensuring the integrity of downstream biological assays.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3759117, Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Breitmaier, E. (2002).Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley. (Reference for pyridine coupling constants and chemical shifts).
  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-aminonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

Methyl 4-aminonicotinate (CAS No. 16135-36-7) is a valuable pyridine derivative, frequently utilized as a building block in the synthesis of complex molecules within pharmaceutical and materials science research. However, its utility in discovery is matched by the critical responsibility of ensuring its safe and compliant disposal. Improper handling of this and similar chemical reagents not only poses immediate risks to laboratory personnel but also carries significant environmental and regulatory consequences.[1]

This guide moves beyond a simple checklist, providing a comprehensive operational and disposal plan rooted in scientific principles. As your partner in the laboratory, we believe that empowering researchers with a deep understanding of the causality behind safety protocols is the foundation of a robust and trustworthy safety culture. This document provides the procedural, step-by-step guidance necessary to manage this compound waste from the point of generation to its final, compliant disposal.

Section 1: Hazard Profile and Waste Characterization

The first principle of safe disposal is a thorough understanding of the material's intrinsic hazards. This compound is a solid, crystalline powder that is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] This incompatibility is a critical factor in waste segregation to prevent dangerous chemical reactions within a waste container.

Upon thermal decomposition, it can release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4] This characteristic underscores the importance of avoiding disposal methods that involve uncontrolled heating or incineration.

The primary hazards to personnel, as defined by the Globally Harmonized System (GHS), are summarized below. This data directly informs the requirements for personal protective equipment (PPE) and emergency procedures.

Hazard ClassificationGHS Hazard StatementCausality and Implication for Disposal
Skin Irritation (Category 2) H315: Causes skin irritation[5][6]Direct contact with the solid or solutions can cause irritation. This mandates the use of nitrile gloves and lab coats. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[5][6]The fine powder can easily become airborne and cause significant eye damage. Safety glasses or goggles are non-negotiable during handling and disposal.
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritation[5][6]Inhalation of the dust can irritate the respiratory tract. All handling and weighing should be performed in a certified chemical fume hood to minimize inhalation risk.
Acute Aquatic Hazard (Category 3) H402: Harmful to aquatic lifeThis compound must not enter the environment via sink or drain disposal.[3][7] Its potential for environmental harm necessitates containment and treatment as chemical waste.
Acute Toxicity, Oral (Potential) H301/H302: Toxic or harmful if swallowed[5]While not universally cited, the potential for acute oral toxicity requires strict hygiene practices. Do not eat, drink, or smoke when handling this product.[8]

Section 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][9]

  • EPA (RCRA): The EPA classifies hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[1] Based on its hazard profile, this compound must be managed as a hazardous waste. This strictly prohibits its disposal in standard trash or down the drain.[10] Laboratories are considered "waste generators" and are legally responsible for the waste from its creation to its final disposal.[11][12]

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and communicated to all personnel.[13] Furthermore, OSHA mandates specific training for personnel who handle hazardous waste, ensuring they are aware of the risks and proper procedures.[14]

Adherence to these regulations is not optional; it is a legal requirement designed to protect both human health and the environment.[15]

Section 3: On-Site Waste Management: The Satellite Accumulation Area (SAA)

The designated location in your lab for collecting waste is known as a Satellite Accumulation Area (SAA).[12][16] Proper management of your SAA is the first logistical step in a compliant disposal workflow.

  • Container Selection: The container must be chemically compatible with this compound and any solvents it may be mixed with. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12] The container must be in good condition, free from cracks or deterioration.[1][12] Never use food-grade containers for hazardous waste.[12]

  • Waste Segregation: Due to its incompatibility with strong acids, bases, and oxidizing agents, waste this compound must be stored in a dedicated container. Do not mix it with other waste streams unless you have confirmed their compatibility.

  • Labeling: This is a critical and frequently cited compliance issue. The moment the first drop of waste enters the container, it must be labeled with:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound"

    • An accurate list of all constituents, including solvents and their approximate percentages.

    • The date the container was first used for waste accumulation.

  • Storage: The container must be kept closed at all times, except when you are actively adding waste.[10][12] The SAA should be located at or near the point of generation and under the control of the personnel working in that area.[16]

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the disposal of pure this compound, contaminated labware, and solutions.

Experimental Workflow: Waste Disposal Decision Logic

WasteDisposalWorkflow start Waste Generation (this compound) ppe Step 1: Don PPE (Goggles, Lab Coat, Gloves) start->ppe classify Step 2: Classify Waste Type ppe->classify pure_solid Unused/Expired Solid classify->pure_solid Pure contaminated_solid Contaminated Solid (e.g., spill cleanup) classify->contaminated_solid Contaminated solution Solution in Solvent classify->solution Liquid container Empty Reagent Bottle classify->container Empty select_container Step 3: Select & Prepare Waste Container pure_solid->select_container contaminated_solid->select_container solution->select_container container->select_container label_container Step 4: Label Container ('Hazardous Waste', Constituents, Date) select_container->label_container transfer_waste Step 5: Transfer Waste (In Fume Hood) label_container->transfer_waste store_saa Step 6: Store in SAA (Keep Container Closed) transfer_waste->store_saa request_pickup Step 7: Request Pickup (Contact EHS/Waste Vendor) store_saa->request_pickup

Caption: Decision workflow for compliant disposal of this compound.

Detailed Procedural Steps:
  • Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[7][8]

  • Prepare for Transfer: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of dust.[7]

  • For Unused/Expired Solid:

    • Carefully transfer the solid this compound from its original container into your designated, pre-labeled hazardous waste container.

    • Avoid creating dust. Do not crush or grind the material.

  • For Contaminated Solids (e.g., spill cleanup materials, contaminated filter paper):

    • Sweep up solid materials using a brush and dustpan.[3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Place all contaminated materials, including used gloves and absorbent pads, into the solid hazardous waste container.

  • For Solutions:

    • Carefully pour the solution containing this compound into a designated liquid hazardous waste container.

    • Ensure the solvent is compatible with the container material and other wastes already in the carboy.

  • For Empty Original Containers:

    • An "empty" container that held this material is still considered hazardous waste.

    • Rinse the container three times with a suitable solvent (e.g., methanol). The rinsate must be collected and disposed of as hazardous liquid waste.

    • Deface the original label completely to avoid confusion. The rinsed, defaced container can then often be disposed of in glass recycling or regular trash, but you must confirm this policy with your institution's Environmental Health & Safety (EHS) department.

  • Final Steps:

    • Securely close the hazardous waste container.[12]

    • Place the container in your designated SAA.

    • When the container is full or has been in the SAA for the maximum allowable time (typically 9-12 months, check with your EHS), contact your institution's EHS office to arrange for pickup.[16][17] They will manage the final transport with a licensed waste disposal vendor.[18]

Section 5: Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing and wash it before reuse.[7] If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[7] If they feel unwell or have difficulty breathing, seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[4][11]

  • Small Spill (Contained in Fume Hood): Wearing your full PPE, gently sweep up the solid material and place it in the hazardous waste container.[3] Clean the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (Outside of Fume Hood): Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself unless you are trained to do so.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its chemical hazards, adhering to the regulatory framework set by the EPA and OSHA, and implementing a meticulous on-site management protocol, you ensure the safety of yourself, your colleagues, and the environment. Always treat this compound as a hazardous waste, ensure it is clearly labeled and segregated, and coordinate its final disposal through your certified institutional channels. This commitment to procedural excellence is the hallmark of a trustworthy and effective scientific enterprise.

References

  • 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. (n.d.). Retrieved from [Link]

  • METHYL NICOTINATE EXTRA PURE - Loba Chemie. (2021, November 25). Retrieved from [Link]

  • Methyl 4-aminopyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Aminopyridines. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Methyl 6-aminonicotinate - SAFETY DATA SHEET. (n.d.). Alfa Aesar. Retrieved from [Link]

  • Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • (PDF) DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 2-AMINO PYRIDINE - MSDS. (n.d.). Alkali Metals Limited. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved from [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013, July 5). ResearchGate. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Requirements for Hazardous Chemical Storage. (2024, June 18). Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]

  • Degradation of 4-aminopyridine in soil. (n.d.). Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 4-aminonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.